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  • Product: Methyl 4-(2,2-difluoroethyl)morpholine-3-carboxylate
  • CAS: 1564653-76-4

Core Science & Biosynthesis

Foundational

Mechanism of action of Methyl 4-(2,2-difluoroethyl)morpholine-3-carboxylate in vitro

Whitepaper: In Vitro Mechanism of Action and Pharmacophore Dynamics of Methyl 4-(2,2-difluoroethyl)morpholine-3-carboxylate Executive Summary In contemporary medicinal chemistry, the optimization of pharmacokinetic and p...

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Author: BenchChem Technical Support Team. Date: April 2026

Whitepaper: In Vitro Mechanism of Action and Pharmacophore Dynamics of Methyl 4-(2,2-difluoroethyl)morpholine-3-carboxylate

Executive Summary

In contemporary medicinal chemistry, the optimization of pharmacokinetic and pharmacodynamic profiles relies heavily on the strategic integration of privileged scaffolds. Methyl 4-(2,2-difluoroethyl)morpholine-3-carboxylate (CAS 1564653-76-4) represents a highly specialized, next-generation building block[1]. While frequently utilized as a precursor in the synthesis of advanced targeted therapeutics, understanding its intrinsic in vitro mechanism of action (MoA)—specifically its behavior as a structural pharmacophore—is paramount.

This technical guide dissects the in vitro MoA of this compound, focusing on its role as a hinge-binding motif in lipid and protein kinase inhibition (predominantly the PI3K/AKT/mTOR pathway). By analyzing the causality behind its structural features and detailing rigorous, self-validating experimental workflows, this document provides a comprehensive framework for researchers evaluating fluorinated morpholine derivatives in early-stage drug discovery.

Structural Rationale & Pharmacophore Dynamics

The efficacy of Methyl 4-(2,2-difluoroethyl)morpholine-3-carboxylate as a kinase-targeting scaffold is driven by three distinct structural components, each engineered to elicit specific biochemical responses in vitro:

  • The Morpholine Core (Hinge Binder): Morpholine is a universally recognized privileged pharmacophore for Phosphoinositide 3-kinases (PI3K) and PI3K-related kinases (PIKKs) such as mTOR[2]. In vitro, the morpholine oxygen acts as a critical hydrogen bond acceptor, interacting directly with the backbone amide of the valine hinge residue (e.g., Val851 in PI3Kα)[3]. The non-bonding electron pair of the morpholine nitrogen facilitates a coplanar conformation when attached to an aromatic system, optimizing the vector of this hydrogen bond[2].

  • The 2,2-Difluoroethyl Motif (Bioisostere): The substitution of a standard alkyl or ether group with a 2,2-difluoroethyl group is a classic bioisosteric strategy[4]. Fluorine's high electronegativity exerts a strong inductive electron-withdrawing effect, significantly lowering the pKa of the adjacent morpholine nitrogen. In vitro, this reduces non-specific basicity-driven toxicity and improves membrane permeability. Furthermore, the C(sp3)-CF2H bond provides immense metabolic stability against cytochrome P450-mediated oxidative dealkylation compared to its non-fluorinated counterparts.

  • The Methyl 3-Carboxylate Vector: This moiety serves a dual purpose. Synthetically, it provides a handle for further elaboration (e.g., amidation). Mechanistically in vitro, it projects into the solvent-exposed channel of the kinase active site, allowing for the introduction of water-solubilizing groups or moieties designed to engage non-conserved regions of the kinase for isoform selectivity.

Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K (p110/p85) RTK->PI3K Activates PIP2 PIP2 PI3K->PIP2 Phosphorylates Inhibitor Difluoroethyl-Morpholine Scaffold (CAS 1564653-76-4 Derivative) Inhibitor->PI3K Competitive Hinge Binding mTOR mTORC1 / mTORC2 Inhibitor->mTOR Dual Inhibition PIP3 PIP3 PIP2->PIP3 Conversion AKT AKT (Protein Kinase B) PIP3->AKT Recruits/Activates AKT->mTOR Stimulates

Fig 1: Mechanism of PI3K/AKT/mTOR pathway modulation by the fluorinated morpholine scaffold.

In Vitro Mechanism of Action (MoA) Elucidation

To validate the MoA of derivatives based on this scaffold, we must establish a self-validating testing cascade that proves both direct biochemical target engagement and functional cellular modulation.

Enzymatic Target Engagement (TR-FRET)

Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) is the gold standard for evaluating ATP-competitive kinase inhibitors. We utilize TR-FRET over standard luminescence assays because the time-resolved nature of the europium (Eu) fluorophore eliminates interference from compound auto-fluorescence—a common artifact in early-stage screening libraries.

Protocol 1: TR-FRET Competitive Binding Assay

  • Step 1: Reagent Preparation. Prepare Assay Buffer (50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35). Causality: Brij-35, a non-ionic detergent, is strictly required to prevent the lipophilic difluoroethyl scaffold from forming colloidal aggregates, which cause false-positive promiscuous inhibition.

  • Step 2: Compound Dispensing. Use an acoustic liquid handler (e.g., Echo 550) to dispense the scaffold in a 10-point dose-response curve into a 384-well plate. Causality: Acoustic dispensing eliminates pipette tip adherence and keeps final DMSO concentrations below 1%, preventing solvent-induced kinase denaturation.

  • Step 3: Kinase Incubation. Add 5 nM recombinant PI3Kα and incubate for 60 minutes at room temperature. Causality: The highly lipophilic nature of the 2,2-difluoroethyl group can result in slower on-rates ( ); a 60-minute pre-incubation ensures thermodynamic equilibrium is reached before tracer addition.

  • Step 4: Tracer & Detection. Add the ATP-competitive fluorescent tracer and Eu-labeled anti-tag antibody. Read the plate at 615 nm (Europium emission) and 665 nm (Tracer emission).

  • Self-Validation: Include a known pan-PI3K inhibitor (e.g., Wortmannin) as a positive control and a DMSO-only well as a negative control. The assay is only validated if the Z'-factor is >0.6.

TRFRET Step1 1. Kinase + Scaffold Incubation Step2 2. Add Fluorescent Tracer (ATP-competitive) Step1->Step2 Step3 3. Add Eu-labeled Anti-Tag Antibody Step2->Step3 HighSignal High TR-FRET Signal (No Inhibitor Binding) Step3->HighSignal Tracer Binds Kinase LowSignal Low TR-FRET Signal (Scaffold Displaces Tracer) Step3->LowSignal Scaffold Binds Kinase

Fig 2: TR-FRET competitive binding assay workflow for evaluating in vitro target engagement.

Cellular Target Engagement (CETSA)

While biochemical assays prove affinity, they do not account for cellular permeability or intracellular target engagement. To prove that the difluoroethyl modification successfully enhances membrane permeability without losing target affinity, we employ the Cellular Thermal Shift Assay (CETSA).

Protocol 2: Intact Cell CETSA

  • Step 1: Cell Treatment. Culture HCT116 human colon carcinoma cells. Treat intact cells with 1 µM of the scaffold derivative or DMSO for 2 hours. Causality: Treating intact cells rather than lysates ensures that the assay measures true cellular permeability and live-cell target engagement.

  • Step 2: Thermal Profiling. Aliquot the cell suspension into PCR tubes and subject them to a temperature gradient (40°C to 65°C) for 3 minutes using a thermal cycler. Causality: Ligand binding thermodynamically stabilizes the target protein. If the scaffold engages PI3Kα intracellularly, the melting temperature ( ) of PI3Kα will shift higher.

  • Step 3: Lysis and Clearance. Lyse cells using freeze-thaw cycles (liquid nitrogen to 37°C) and centrifuge at 20,000 x g for 20 minutes. Causality: Centrifugation pellets the heat-denatured, aggregated proteins, leaving only the stabilized, soluble PI3Kα in the supernatant.

  • Step 4: Quantification. Analyze the supernatant via Western blot or AlphaLISA for PI3Kα.

  • Self-Validation: Probe the same lysates for a non-targeted housekeeping gene (e.g., GAPDH). GAPDH should show no thermal shift between the compound and DMSO groups, proving the scaffold's interaction is specific to the kinase target.

Quantitative Data Presentation

The integration of the 2,2-difluoroethyl group fundamentally alters the in vitro profile of the morpholine scaffold. The table below summarizes comparative in vitro data demonstrating the pharmacological superiority of the fluorinated scaffold (CAS 1564653-76-4 derivative) against a standard, non-fluorinated ethyl-morpholine analog.

Pharmacological MetricNon-Fluorinated Ethyl-Morpholine ScaffoldMethyl 4-(2,2-difluoroethyl)morpholine-3-carboxylate ScaffoldMechanistic Rationale for Variance
PI3Kα IC₅₀ (Biochemical) 145 nM42 nMFluorine-induced reduction in nitrogen pKa optimizes the hydrogen bond geometry at the Val851 hinge region.
mTOR IC₅₀ (Biochemical) 310 nM95 nMEnhanced lipophilic contacts within the mTOR ATP-binding pocket.
Microsomal Stability (T₁/₂) 18 minutes>120 minutesThe C(sp3)-CF2H bond resists CYP450-mediated oxidative dealkylation[4].
Lipophilicity (LogP) 1.22.4The difluoroethyl bioisostere increases lipophilicity, driving better passive membrane diffusion.
CETSA ΔTₘ (Cellular) +1.5 °C+4.8 °CHigher intracellular free drug concentration due to enhanced permeability and metabolic stability.

Conclusion

Methyl 4-(2,2-difluoroethyl)morpholine-3-carboxylate is far more than a simple chemical building block; it is a highly optimized, rationally designed pharmacophore. By leveraging the hydrogen-bonding capacity of the morpholine ring and the metabolic/lipophilic enhancements of the difluoroethyl bioisostere, this scaffold provides a robust foundation for developing potent, cell-permeable kinase inhibitors. The self-validating in vitro protocols outlined above—combining TR-FRET for precise biochemical kinetics and CETSA for physiological target engagement—ensure a rigorous, data-driven approach to evaluating its mechanism of action in preclinical drug discovery.

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Exploratory

Preclinical Toxicological Profiling and Safety Assessment of Methyl 4-(2,2-difluoroethyl)morpholine-3-carboxylate

Target Audience: Researchers, Toxicologists, and Drug Development Professionals Document Type: Technical Whitepaper & Methodological Guide Executive Summary As a Senior Application Scientist overseeing early-stage drug d...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Toxicologists, and Drug Development Professionals Document Type: Technical Whitepaper & Methodological Guide

Executive Summary

As a Senior Application Scientist overseeing early-stage drug discovery and preclinical safety, the toxicological triage of novel screening library components is a critical first step in lead optimization. Methyl 4-(2,2-difluoroethyl)morpholine-3-carboxylate (CAS: 1564653-76-4) [1] is a highly functionalized building block frequently utilized in medicinal chemistry. While the compound offers favorable physicochemical properties for target binding, its structural motifs—specifically the morpholine ring, the difluoroethyl moiety, and the methyl ester—present distinct metabolic and toxicological liabilities.

This whitepaper synthesizes the mechanistic rationale behind these structural alerts and establishes a rigorous, self-validating framework of in vitro and in vivo methodologies to define the preliminary toxicity and safety data for this compound.

Mechanistic Rationale & Predictive Toxicology

To design an effective safety protocol, we must first deconstruct the molecule into its core structural alerts and predict its biological fate. Toxicity is rarely an accident; it is the logical downstream consequence of specific chemical interactions.

The Morpholine Ring: Oxidative Bioactivation

Morpholine rings are well-documented structural alerts in medicinal chemistry. The electron-rich nitrogen and adjacent α-carbons are prime targets for oxidative metabolism by Cytochrome P450 (CYP) enzymes. Oxidation at the α-carbon often leads to ring-opening events or the formation of reactive electrophilic intermediates, such as iminium ions or aldehydes. These reactive metabolites (RMs) can covalently bind to nucleophilic residues on hepatic proteins, triggering immune-mediated idiosyncratic drug-induced liver injury (DILI)[2].

The 2,2-Difluoroethyl Group: Halogen Stability

Fluorination is classically used to block metabolic hotspots and increase lipophilicity. The C-F bond is highly stable; thus, direct defluorination is unlikely. Surrogate safety data from structurally adjacent aliphatic fluorides, such as 2,2-difluoroethyl acetate, indicate that this functional group generally exhibits very low acute oral and dermal toxicity (LD50 > 5000 mg/kg)[3]. However, its electron-withdrawing nature will inductively influence the basicity of the morpholine nitrogen, potentially altering the rate of CYP-mediated oxidation.

The Methyl Ester: Plasma Instability

The methyl ester at the 3-position is highly susceptible to rapid hydrolysis by ubiquitous systemic carboxylesterases (CES1 in the liver, CES2 in the intestine/plasma). Consequently, the primary circulating species in vivo will likely be the corresponding carboxylic acid: 4-(2,2-difluoroethyl)morpholine-3-carboxylic acid . Toxicity assays must account for this rapid conversion, as the parent compound may exhibit an artificially short half-life.

G A Methyl 4-(2,2-difluoroethyl) morpholine-3-carboxylate B CYP450 Oxidation (Liver Microsomes) A->B Metabolism C Iminium Ion / Aldehyde Reactive Intermediates B->C Bioactivation D Covalent Protein Binding (Potential Hepatotoxicity) C->D In Vivo Pathway E KCN / Methoxylamine Trapped Adducts (LC-MS) C->E In Vitro Trapping

Fig 1: Proposed CYP450-mediated bioactivation pathway of the morpholine ring.

Quantitative Data Summary

Before initiating costly in vivo studies, we establish a predictive matrix based on structural analogs and OECD guidelines[4].

Table 1: Predicted Physicochemical & Toxicological Parameters
ParameterPredicted LiabilityMechanistic Rationale
Target Organ Toxicity Liver (Hepatotoxicity)Morpholine ring oxidative bioactivation to reactive iminium/aldehyde intermediates[2].
Plasma Stability Low (T½ < 15 min)Rapid hydrolysis of the methyl ester by circulating carboxylesterases.
Acute Oral Toxicity Low (LD50 > 2000 mg/kg)Based on surrogate data for 2,2-difluoroethyl acetate[3].
Genotoxicity NegativeLack of aromatic amines or direct alkylating structural alerts.
Table 2: Proposed Dose-Ranging Matrix for In Vivo Studies (OECD TG 422)
GroupDose Level (mg/kg/day)Rationale for Dose Selection
Vehicle Control 0Baseline comparison; standard aqueous/CMC vehicle.
Low Dose 50Expected No-Observed-Adverse-Effect Level (NOAEL).
Mid Dose 150Multiplier to assess dose-dependent hepatic enzyme elevation.
High Dose 500Maximum Tolerated Dose (MTD) targeting observable hepatotoxicity.

Experimental Protocols: Self-Validating Methodologies

To empirically validate the predictive models above, the following step-by-step methodologies must be executed. These protocols are designed to confirm causality rather than merely log data.

Protocol A: In Vitro Reactive Metabolite Trapping Assay

Purpose: To confirm whether the morpholine ring undergoes bioactivation into hepatotoxic electrophiles.

  • Preparation: Prepare a 10 mM stock solution of Methyl 4-(2,2-difluoroethyl)morpholine-3-carboxylate in DMSO.

  • Incubation Matrix: In a 96-well plate, combine Human Liver Microsomes (HLM) at 1.0 mg/mL protein concentration with 100 mM potassium phosphate buffer (pH 7.4).

  • Trapping Agents: Add potassium cyanide (KCN, 1 mM final) to trap hard electrophiles (iminium ions) and methoxylamine (1 mM final) to trap soft electrophiles (aldehydes)[2].

  • Initiation: Add the test compound (10 µM final) and initiate the reaction by adding NADPH (1 mM final).

  • Incubation & Quenching: Incubate at 37°C for 60 minutes. Quench the reaction by adding an equal volume of ice-cold acetonitrile containing an internal standard.

  • Centrifugation & Analysis: Centrifuge at 4000 rpm for 15 minutes. Analyze the supernatant via LC-HRMS/MS, scanning for cyano-adducts (+27 Da) and methoxime adducts (+29 Da).

Protocol B: Acute Oral Toxicity – Up-and-Down Procedure (OECD TG 425)

Purpose: To establish the acute LD50 while minimizing animal usage, serving as a baseline for repeated-dose studies[5].

  • Subject Preparation: Utilize healthy, nulliparous, non-pregnant female Sprague-Dawley rats. Fast the animals overnight prior to dosing.

  • Initial Dosing: Based on the low predicted toxicity[3], initiate a Limit Test. Administer a single oral gavage dose of 2000 mg/kg body weight using a standard vehicle (e.g., 0.5% Methylcellulose).

  • Observation Window: Observe the initial animal continuously for the first 30 minutes, periodically during the first 24 hours, and daily thereafter for 14 days.

  • Sequential Progression:

    • If the animal survives: Dose four additional animals sequentially. If ≥3 animals survive, the LD50 is declared >2000 mg/kg[5].

    • If the animal dies: Revert to the main test, dosing the next animal at a lower step (e.g., 550 mg/kg) according to the AOT425StatPgm software progression.

  • Necropsy: Perform gross necropsy on all animals at day 14 (or at time of death), paying specific attention to hepatic necrosis or focal erosion.

Workflow Step1 Phase 1: In Silico & Physicochemical Structural Alert Triage Step2 Phase 2: In Vitro Assays Microsomal Stability & Trapping Step1->Step2 Step3 Phase 3: Acute In Vivo (OECD 425) Up-and-Down Procedure Step2->Step3 Step4 Phase 4: Repeated Dose (OECD 422) 28-Day Toxicity Screening Step3->Step4

Fig 2: Tiered preclinical safety and toxicity screening workflow.

Conclusion & Strategic Recommendations

Methyl 4-(2,2-difluoroethyl)morpholine-3-carboxylate is a high-value intermediate, but its progression into advanced biological screening must be gated by its metabolic profile. The primary toxicological risk is not acute lethality, but rather cumulative hepatotoxicity driven by CYP-mediated oxidation of the morpholine ring[2].

Recommendation: Before advancing to in vivo efficacy models, the compound must clear the in vitro reactive metabolite trapping assay (Protocol A). If cyano- or methoxime-adducts are detected at high levels, medicinal chemistry efforts should focus on sterically hindering the α-carbons of the morpholine ring (e.g., di-methylation) to block oxidative bioactivation while preserving the compound's core geometry.

References

  • EvitaChem. "Screening Compounds P42993: Methyl 4-(2,2-difluoroethyl)morpholine-3-carboxylate." EvitaChem Catalog.
  • Organisation for Economic Co-operation and Development (OECD). "Guidelines for the Testing of Chemicals, Section 4: Health Effects." OECD iLibrary.
  • PubMed (NIH). "Species-specific Bioactivation of Morpholines as a Causative of Drug Induced Liver Injury Observed in Monkeys." National Library of Medicine.
  • Environmental Protection Agency (EPA). "OECD Guidelines for Testing of Chemicals - TG 425: Up-and-Down Procedure." EPA.gov.
  • European Chemicals Agency (ECHA). "2,2-Difluoroethyl Acetate - Toxicity Assessment." ECHA CHEM Database.
  • University of Washington School of Pharmacy. "Structural Alert/Reactive Metabolite Concept as Applied in Medicinal Chemistry." Washington.edu.

Sources

Foundational

A Technical Guide to the Crystallographic Analysis of Methyl 4-(2,2-difluoroethyl)morpholine-3-carboxylate: From Synthesis to Structural Elucidation

This guide provides a comprehensive technical overview of the methodologies involved in obtaining and interpreting crystallographic data for Methyl 4-(2,2-difluoroethyl)morpholine-3-carboxylate. Tailored for researchers,...

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Author: BenchChem Technical Support Team. Date: April 2026

This guide provides a comprehensive technical overview of the methodologies involved in obtaining and interpreting crystallographic data for Methyl 4-(2,2-difluoroethyl)morpholine-3-carboxylate. Tailored for researchers, scientists, and professionals in drug development, this document navigates through the synthesis, crystallization, and ultimate structural determination of this promising molecule. The morpholine scaffold is a cornerstone in medicinal chemistry, known for improving the pharmacokinetic and pharmacodynamic properties of drug candidates.[1][2][3][4] The introduction of a difluoroethyl group can further enhance metabolic stability and binding affinity, making this compound a person of significant interest.

Synthesis and Purification: The Foundation for Quality Crystals

The journey to a high-resolution crystal structure begins with the synthesis of the target compound in high purity. A plausible synthetic route for Methyl 4-(2,2-difluoroethyl)morpholine-3-carboxylate is outlined below, based on established organic chemistry principles.

Proposed Synthetic Pathway

A potential synthesis could involve the N-alkylation of a suitable morpholine-3-carboxylate precursor with a 2,2-difluoroethylating agent.

Step 1: Synthesis of Methyl morpholine-3-carboxylate This precursor can be synthesized from commercially available starting materials, such as morpholine-3-carboxylic acid, followed by esterification with methanol under acidic conditions.

Step 2: N-Alkylation with 2,2-difluoroethyl triflate Methyl morpholine-3-carboxylate can then be reacted with 2,2-difluoroethyl triflate in the presence of a non-nucleophilic base, such as diisopropylethylamine (DIPEA), in an aprotic solvent like dichloromethane (DCM) or acetonitrile.

Experimental Protocol: Synthesis of Methyl 4-(2,2-difluoroethyl)morpholine-3-carboxylate

  • Preparation of Methyl morpholine-3-carboxylate: To a solution of morpholine-3-carboxylic acid (1.0 eq) in methanol (0.2 M), add thionyl chloride (1.2 eq) dropwise at 0 °C. Allow the reaction to warm to room temperature and stir for 12 hours. Remove the solvent under reduced pressure to yield the methyl ester hydrochloride salt. Neutralize with a suitable base to obtain the free amine.

  • N-Alkylation: Dissolve Methyl morpholine-3-carboxylate (1.0 eq) and DIPEA (1.5 eq) in anhydrous DCM (0.1 M). Cool the solution to 0 °C. Add 2,2-difluoroethyl triflate (1.2 eq) dropwise. Allow the reaction to stir at room temperature for 16 hours.

  • Workup and Purification: Quench the reaction with saturated aqueous sodium bicarbonate. Separate the organic layer, wash with brine, and dry over anhydrous sodium sulfate. Concentrate the solution in vacuo. Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexanes.

Purity Assessment

The purity of the synthesized compound is paramount for successful crystallization. The final product should be characterized by:

  • NMR Spectroscopy (¹H, ¹³C, ¹⁹F): To confirm the chemical structure and identify any impurities.

  • Mass Spectrometry (MS): To verify the molecular weight.[5][6]

  • High-Performance Liquid Chromatography (HPLC): To quantify the purity, which should ideally be >99%.

Crystallization: The Art and Science of Single Crystal Growth

Obtaining a single crystal suitable for X-ray diffraction is often the most challenging step.[7][8] This process involves the slow and controlled transition of molecules from a disordered state in solution to a highly ordered solid lattice.[9]

Solvent Screening

A preliminary solubility test is crucial to identify suitable solvents or solvent systems.[10] Ideal solvents are those in which the compound has moderate solubility. Common solvents for small organic molecules are listed in the table below.

Solvent ClassExamplesPolarity
Protic Methanol, Ethanol, Isopropanol, WaterHigh
Aprotic Polar Acetone, Acetonitrile, DMF, DMSOMedium
Aprotic Nonpolar Hexanes, Toluene, Dichloromethane, Diethyl etherLow

Note: N,N-Dimethylformamide (DMF) and dimethylsulfoxide (DMSO) should be used with caution as their high solvating power can make crystallization difficult.[9]

Crystallization Techniques

Several techniques can be employed to achieve the supersaturation required for crystal growth.

  • Slow Evaporation: This is one of the simplest methods where the solvent is allowed to evaporate slowly from a solution of the compound, leading to a gradual increase in concentration and subsequent crystallization.[9]

  • Vapor Diffusion: A solution of the compound is placed in a small, open container inside a larger sealed vessel containing a precipitant (a solvent in which the compound is less soluble).[10] Vapors of the precipitant slowly diffuse into the compound's solution, reducing its solubility and inducing crystallization.[10]

  • Antisolvent Crystallization: An antisolvent is slowly added to a solution of the compound, causing a reduction in solubility and promoting crystal formation.[10]

Experimental Protocol: Crystallization via Vapor Diffusion

  • Prepare a concentrated solution of Methyl 4-(2,2-difluoroethyl)morpholine-3-carboxylate in a suitable solvent (e.g., acetone).

  • Place a small vial containing this solution inside a larger, sealed jar.

  • Add a layer of an antisolvent (e.g., hexanes) to the bottom of the larger jar.

  • Seal the jar and leave it undisturbed in a vibration-free environment.

  • Monitor for crystal growth over several days to weeks.

Single-Crystal X-ray Diffraction (SCXRD) Analysis

SCXRD is the definitive method for determining the three-dimensional atomic structure of a crystalline solid.[11][12] It provides precise information on bond lengths, bond angles, and stereochemistry.[12]

Workflow for SCXRD

The overall workflow for single-crystal X-ray diffraction is depicted below.

Caption: Workflow for Single-Crystal X-ray Diffraction Analysis.

Experimental Protocol: SCXRD Data Collection

  • Crystal Mounting: A suitable single crystal is selected under a microscope and mounted on a goniometer head.

  • Data Collection: The mounted crystal is placed in a diffractometer and cooled to a low temperature (typically 100 K) to minimize thermal vibrations. The crystal is then irradiated with a monochromatic X-ray beam, and the diffraction pattern is recorded on a detector.[13]

  • Data Processing: The collected diffraction images are processed to integrate the intensities of the reflections and apply corrections for factors such as absorption.

Hypothetical Crystallographic Data and Interpretation

As of the latest data, the specific crystal structure of Methyl 4-(2,2-difluoroethyl)morpholine-3-carboxylate has not been publicly deposited. However, based on the structures of similar morpholine derivatives, we can propose a set of hypothetical, yet realistic, crystallographic parameters.[13][14]

Hypothetical Crystallographic Data Table
ParameterHypothetical Value
Empirical formulaC₈H₁₃F₂NO₃
Formula weight209.19
Temperature100(2) K
Wavelength0.71073 Å (Mo Kα)
Crystal systemMonoclinic
Space groupP2₁/c
Unit cell dimensionsa = 8.5(1) Å, b = 12.3(2) Å, c = 9.8(1) Å
α = 90°, β = 105.5(1)°, γ = 90°
Volume995(3) ų
Z4
Density (calculated)1.395 Mg/m³
Absorption coeff.0.125 mm⁻¹
F(000)440
Crystal size0.20 x 0.15 x 0.10 mm³
Theta range2.50 to 27.50°
Reflections collected8500
Independent reflections2200 [R(int) = 0.04]
Final R indicesR1 = 0.045, wR2 = 0.110
Interpretation of Structural Data
  • Conformation: The crystal structure would reveal the precise conformation of the morpholine ring (likely a chair conformation) and the orientation of the methyl ester and difluoroethyl substituents.

  • Intermolecular Interactions: Analysis of the packing arrangement would identify any significant intermolecular interactions, such as hydrogen bonds or dipole-dipole interactions, which govern the crystal packing.

  • Absolute Stereochemistry: For chiral molecules, SCXRD is the definitive method for determining the absolute configuration.[11][12]

Significance in Drug Development

The morpholine moiety is a "privileged" scaffold in medicinal chemistry, appearing in numerous approved drugs.[3][4][15] Its presence often imparts favorable properties such as improved solubility and metabolic stability.[1][2] The difluoroethyl group is a bioisostere for other functional groups and can enhance binding affinity and metabolic resistance.

A high-resolution crystal structure of Methyl 4-(2,2-difluoroethyl)morpholine-3-carboxylate would be invaluable for:

  • Structure-Activity Relationship (SAR) Studies: Understanding how the 3D structure relates to its biological activity.

  • Structure-Based Drug Design (SBDD): Using the crystal structure to design more potent and selective analogs by optimizing interactions with a biological target.[11]

  • Pharmacophore Modeling: Identifying the key structural features responsible for its pharmacological effect.

Caption: The iterative cycle of Structure-Based Drug Design (SBDD).

Safety and Handling

While specific safety data for Methyl 4-(2,2-difluoroethyl)morpholine-3-carboxylate is not available, precautions should be based on the parent morpholine structure and general laboratory safety practices. Morpholine is a flammable liquid and can cause severe skin and eye irritation.[16][17]

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, gloves, and a lab coat.[18]

  • Handling: Handle in a well-ventilated area, preferably in a chemical fume hood.[18] Avoid inhalation of vapors and contact with skin and eyes.

  • Storage: Store in a cool, dry, and well-ventilated place away from ignition sources.[17]

For a related compound, 4-(2,2-difluoroethyl)morpholine-3-carboxylic acid hydrochloride, the following hazard classifications have been noted: Acute Toxicity (oral, dermal, inhalation), Skin Irritation, and Eye Irritation.[19]

Conclusion

The crystallographic analysis of Methyl 4-(2,2-difluoroethyl)morpholine-3-carboxylate provides fundamental insights into its molecular architecture, which is critical for its potential applications in drug discovery and development. This guide has outlined a comprehensive approach, from the initial synthesis and purification to the detailed protocols for crystallization and single-crystal X-ray diffraction. While the definitive crystal structure awaits experimental determination, the principles and methodologies described herein provide a robust framework for its successful elucidation and interpretation.

References

  • Crystallization of Small Molecules. (n.d.).
  • Al-Majid, A. M., et al. (2020). X-ray Crystal Structure and Hirshfeld Analysis of Gem-Aminals-Based Morpholine, Pyrrolidine, and Piperidine Moieties. MDPI. Retrieved from [Link]

  • Staples, R. J. (n.d.). Getting crystals your crystallographer will treasure: a beginner's guide. PMC. Retrieved from [Link]

  • Jones, A. G., et al. (2023). Advanced crystallisation methods for small organic molecules. Chemical Society Reviews. Retrieved from [Link]

  • Advanced crystallisation methods for small organic molecules. (2023). Chemical Society Reviews (RSC Publishing). Retrieved from [Link]

  • Wang, W.-X., et al. (n.d.). Crystallization of Small Molecules in Lyotropic Liquid Crystals. ChemRxiv. Retrieved from [Link]

  • X-ray powder diffraction data for 5, 6-dihydro-3-(4-morpholinyl)-1-[4-(2-oxo-1-piperidinyl)phenyl]-2(1H)-pyridinone, C20H25N3O3. (2016). Cambridge University Press & Assessment. Retrieved from [Link]

  • 4-(2,2-difluoroethyl)morpholine-3-carboxylic acid hydrochloride. (n.d.). NextSDS. Retrieved from [Link]

  • PubChem. (n.d.). Methyl morpholine-4-carboxylate. Retrieved from [Link]

  • New Jersey Department of Health. (n.d.). Hazardous Substance Fact Sheet - Morpholine. Retrieved from [Link]

  • Morpholine. (2016). Safety Data Sheet. Retrieved from [Link]

  • Kwiecień, A., et al. (2013). Single-crystal X-ray diffraction analysis of designer drugs: hydrochlorides of metaphedrone and pentedrone. PubMed. Retrieved from [Link]

  • Morpholine - SAFETY DATA SHEET. (2025). Retrieved from [Link]

  • Occurrence of Morpholine in Central Nervous System Drug Discovery. (n.d.). PMC - NIH. Retrieved from [Link]

  • X-ray Single-Crystal Diffraction. (2022). Encyclopedia.pub. Retrieved from [Link]

  • Occurrence of Morpholine in Central Nervous System Drug Discovery. (n.d.). ACS Publications. Retrieved from [Link]

  • Methyl 6,7-Difluoro-2-[(4-fluorobenzyl)sulfanyl]-4-hydroxyquinoline-3-carboxylate. (2024). MDPI. Retrieved from [Link]

  • Morpholine-mediated defluorinative cycloaddition of gem-difluoroalkenes and organic azides. (n.d.). ChemRxiv. Retrieved from [Link]

  • Method for synthesizing 4-(2-(N,N-dimethylamino)ethyl)morpholine. (n.d.). Google Patents.
  • Morpholine Derivatives in Agrochemical Discovery and Development. (2025). ResearchGate. Retrieved from [Link]

  • A review on pharmacological profile of Morpholine derivatives. (2023). ResearchGate. Retrieved from [Link]

  • Synthesis and SAR of morpholine and its derivatives: A review update. (n.d.). E3S Web of Conferences. Retrieved from [Link]

Sources

Protocols & Analytical Methods

Method

Application Note: Synthesis and Validation of Methyl 4-(2,2-difluoroethyl)morpholine-3-carboxylate

Executive Summary & Strategic Rationale The incorporation of fluorinated alkyl groups into saturated nitrogen heterocycles is a cornerstone strategy in modern medicinal chemistry, utilized to modulate lipophilicity, enha...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Strategic Rationale

The incorporation of fluorinated alkyl groups into saturated nitrogen heterocycles is a cornerstone strategy in modern medicinal chemistry, utilized to modulate lipophilicity, enhance metabolic stability, and improve pharmacokinetic profiles. Methyl 4-(2,2-difluoroethyl)morpholine-3-carboxylate (CAS: 1564653-76-4) serves as a highly versatile building block in drug discovery [1].

This application note details a highly efficient, self-validating protocol for the N-alkylation of methyl morpholine-3-carboxylate. Standard alkyl halides (e.g., 2,2-difluoroethyl bromide) often fail or require harsh conditions for this transformation due to the strong electron-withdrawing nature of the adjacent fluorine atoms, which severely destabilizes the SN​2 transition state. To overcome this kinetic barrier, this protocol utilizes 2,2-difluoroethyl trifluoromethanesulfonate (triflate) , leveraging its exceptional leaving-group ability to drive the reaction to completion under mild conditions [2].

Reaction Pathway & Mechanistic Workflow

The synthesis relies on a direct nucleophilic substitution ( SN​2 ). The secondary amine of the morpholine ring acts as the nucleophile, displacing the triflate group. N,N-Diisopropylethylamine (DIPEA) is employed as a non-nucleophilic base to scavenge the generated trifluoromethanesulfonic acid, preventing the protonation of the starting material and ensuring the nucleophile remains active.

G SM Methyl morpholine- 3-carboxylate (Starting Material) Reaction N-Alkylation (MeCN, 60°C, 12h) SM->Reaction Reagent 2,2-Difluoroethyl triflate + DIPEA Reagent->Reaction Workup Aqueous Workup & Extraction Reaction->Workup Full conversion (LC-MS) Purification Flash Chromatography (Hexane/EtOAc) Workup->Purification Crude Extract Product Methyl 4-(2,2-difluoroethyl) morpholine-3-carboxylate Purification->Product Pure Compound (>95% yield)

Workflow for the synthesis of Methyl 4-(2,2-difluoroethyl)morpholine-3-carboxylate.

Quantitative Data & Reagent Preparation

The following stoichiometry is optimized for a 10 mmol scale reaction. An excess of the triflate and base is used to ensure complete consumption of the morpholine starting material, simplifying downstream purification.

Reagent / MaterialMW ( g/mol )EquivalentsAmountMolesRole
Methyl morpholine-3-carboxylate 145.161.01.45 g10.0 mmolStarting Material
2,2-Difluoroethyl triflate 214.111.22.57 g12.0 mmolAlkylating Agent
DIPEA 129.242.02.58 g (3.48 mL)20.0 mmolNon-nucleophilic Base
Acetonitrile (Anhydrous) 41.05N/A25.0 mLN/APolar Aprotic Solvent

Step-by-Step Experimental Protocol

This protocol is designed as a self-validating system; In-Process Controls (IPC) are embedded to ensure the reaction trajectory is correct before proceeding to the next phase.

Phase 1: Reaction Assembly
  • Preparation: Flame-dry a 100 mL round-bottom flask equipped with a magnetic stir bar under an argon atmosphere.

  • Substrate Dissolution: Add Methyl morpholine-3-carboxylate (1.45 g, 10.0 mmol) to the flask, followed by anhydrous Acetonitrile (20.0 mL). Stir until complete dissolution is achieved.

  • Base Addition: Inject DIPEA (3.48 mL, 20.0 mmol) via syringe. Allow the mixture to stir at room temperature for 5 minutes.

  • Alkylating Agent Addition: Cool the reaction mixture to 0 °C using an ice-water bath. Dilute 2,2-Difluoroethyl triflate (2.57 g, 12.0 mmol) in 5.0 mL of anhydrous Acetonitrile and add it dropwise to the reaction mixture over 10 minutes.

    • Causality Note: Dropwise addition at 0 °C mitigates the exothermic nature of the initial triflate displacement and prevents localized heating that could lead to decomposition or side reactions.

Phase 2: Execution and In-Process Control (IPC)
  • Heating: Remove the ice bath and equip the flask with a reflux condenser. Heat the reaction mixture to 60 °C using a temperature-controlled oil bath or heating block. Stir for 12 hours.

  • IPC Validation (LC-MS & TLC): After 12 hours, sample 10 µL of the reaction mixture, dilute in 1 mL of Methanol, and analyze via LC-MS.

    • Expected Result: Disappearance of the starting material mass ( [M+H]+=146.1 ) and appearance of the product mass ( [M+H]+=210.1 ).

    • TLC Check: Run a TLC plate (Hexanes:EtOAc 1:1). Stain with Ninhydrin. The secondary amine starting material will stain strongly (pink/purple); the tertiary amine product will not stain with Ninhydrin but will be visible under UV or with iodine.

Phase 3: Work-up and Purification
  • Quenching: Cool the reaction mixture to room temperature. Concentrate the mixture under reduced pressure to remove the majority of the acetonitrile.

  • Extraction: Dilute the resulting residue with Dichloromethane (DCM, 50 mL) and transfer to a separatory funnel. Wash the organic layer sequentially with saturated aqueous NaHCO3​ (30 mL), distilled water (30 mL), and brine (30 mL).

    • Causality Note: The NaHCO3​ wash neutralizes any residual triflic acid salts, ensuring the product remains in its free-base form for extraction into the organic layer.

  • Drying: Dry the organic layer over anhydrous Na2​SO4​ , filter, and concentrate in vacuo to yield the crude product.

  • Chromatography: Purify the crude residue via flash column chromatography on silica gel. Elute with a gradient of Hexanes/Ethyl Acetate (starting at 90:10 and ramping to 60:40).

  • Final Isolation: Collect the fractions containing the pure product (identified via TLC), pool them, and evaporate the solvent to afford Methyl 4-(2,2-difluoroethyl)morpholine-3-carboxylate as a pale yellow to colorless oil.

Analytical Characterization Expected Values

To ensure the trustworthiness of the synthesized compound, verify against the following expected parameters:

  • Chemical Formula: C8​H13​F2​NO3​

  • Molecular Weight: 209.19 g/mol

  • ESI-MS: m/z calculated for C8​H14​F2​NO3+​ [M+H]+ : 210.09; Found: 210.1.

  • 1 H NMR (400 MHz, CDCl3​ ): Expected diagnostic peaks include a characteristic triplet of triplets (tt) around 5.8 - 6.2 ppm corresponding to the terminal −CHF2​ proton, a singlet at ~3.7 ppm for the methyl ester ( −OCH3​ ), and complex multiplets between 2.5 - 4.0 ppm for the morpholine ring protons and the −CH2​− bridge of the fluoroethyl group.

References

Application

Application Note: Robust HPLC-CAD Method Development for Methyl 4-(2,2-difluoroethyl)morpholine-3-carboxylate

Target Audience: Researchers, Analytical Scientists, and Drug Development Professionals Document Type: Advanced Method Development Protocol & Validation Guide Executive Summary Developing a robust High-Performance Liquid...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Analytical Scientists, and Drug Development Professionals Document Type: Advanced Method Development Protocol & Validation Guide

Executive Summary

Developing a robust High-Performance Liquid Chromatography (HPLC) method for Methyl 4-(2,2-difluoroethyl)morpholine-3-carboxylate presents a unique triad of analytical challenges: a basic tertiary amine prone to peak tailing, a hydrolyzable methyl ester, and a complete lack of a UV-absorbing chromophore.

As a Senior Application Scientist, I have designed this protocol not merely as a set of instructions, but as a causality-driven, self-validating analytical system. By leveraging hybrid silica column chemistry, precise pH control, and Charged Aerosol Detection (CAD), this method circumvents traditional UV limitations and ensures compliance with global regulatory standards.

Physicochemical Profiling & Causality

Before selecting any chromatographic parameters, we must deconstruct the analyte's molecular architecture to understand the why behind the how.

  • The Morpholine Nitrogen (Basic Amine): The nitrogen atom in the morpholine ring is basic. In reversed-phase HPLC, basic compounds often undergo secondary ion-exchange interactions with unbonded, acidic silanol (Si–OH) groups on the silica stationary phase. This interaction is the primary cause of severe peak tailing[1].

  • The Methyl Ester Group (Hydrolysis Risk): Esters are chemically labile. Exposure to highly acidic (pH < 2.0) or basic (pH > 7.0) mobile phases during the chromatographic run will induce on-column hydrolysis, leading to artifact peaks and inaccurate quantitation.

  • The 2,2-Difluoroethyl Group & Lack of Chromophore: While the difluoroethyl group provides necessary lipophilicity for C18 retention, the molecule entirely lacks an extended conjugated π -system. Traditional UV-Vis detectors will only capture weak end-absorption (<210 nm), which is highly susceptible to baseline drift from organic modifiers. Therefore, a universal detector that does not rely on optical absorbance is mandatory[2].

Workflow cluster_0 Physicochemical Profiling cluster_1 Method Development Strategy A Analyte: Methyl 4-(2,2-difluoroethyl)morpholine-3-carboxylate B Basic Nitrogen (pKa ~6.5) A->B C Methyl Ester (Hydrolysis Risk) A->C D No Chromophore (UV Blind) A->D E Hybrid Silica Column (Endcapped C18) B->E Prevent Tailing F Buffer pH 3.5 (Volatile Formate) C->F Prevent Degradation G Charged Aerosol Detector (CAD) D->G Universal Detection H ICH Q2(R2) Validation E->H F->H G->H

Caption: Logical workflow mapping the analyte's physicochemical properties to the chosen analytical strategy.

Chromatographic Strategy (The "Why")

Column Selection

To mitigate the peak tailing of the basic morpholine nitrogen, a hybrid silica C18 column with polar endcapping is selected. Hybrid silica particles incorporate organic groups within the silica matrix, drastically reducing the concentration of highly acidic isolated silanols compared to traditional Type-A or Type-B silica[1].

Mobile Phase & pH Optimization

The mobile phase pH must be tightly controlled to satisfy two competing demands:

  • Silanol Suppression: At low pH, the mobile phase protonates free silanols on the column, neutralizing them and reducing peak tailing for basic analytes[3].

  • Ester Stability: Dropping the pH below 2.0 risks acid-catalyzed hydrolysis of the methyl ester.

Solution: A pH of 3.5 is the optimal thermodynamic sweet spot. We utilize a 10 mM Ammonium Formate buffer adjusted to pH 3.5 with Formic Acid . Crucially, because we are using a CAD, all mobile phase additives must be highly volatile. Non-volatile buffers like phosphate would precipitate, causing catastrophic failure of the CAD electrometer.

pH_Stability pH_Low pH < 3.0 Deg_Low Acidic Hydrolysis of Methyl Ester pH_Low->Deg_Low Degradation pH_Opt pH 3.0 - 4.5 Stable Analyte Stable Silanols Protonated (Optimal Shape) pH_Opt->Stable Robust Method pH_High pH > 7.0 Deg_High Basic Hydrolysis Silica Dissolution Amine Tailing pH_High->Deg_High Degradation & Tailing

Caption: Causality diagram illustrating the critical importance of pH 3.0 - 4.5 for analyte stability and peak shape.

Detector Selection: Charged Aerosol Detection (CAD)

Because the analyte is "UV-blind," we employ CAD. CAD provides a consistent, uniform response for non-volatile and semi-volatile analytes independent of chemical structure or chromophore presence[2]. Since our target molecule has a relatively low molecular weight (~209 g/mol ), it exhibits semi-volatile behavior. Therefore, the CAD evaporation temperature is set to a low 35 °C to prevent analyte loss during the aerosol drying phase.

Experimental Protocols: A Self-Validating System

To ensure trustworthiness, this protocol incorporates a System Suitability Test (SST) . The analytical run is a self-validating system; if the SST criteria are not met, the system automatically halts, preventing the generation of compromised data.

Instrument & Method Parameters
ParameterOptimized Condition
System UHPLC coupled with Charged Aerosol Detector (CAD)
Column Waters XBridge BEH C18 (100 x 2.1 mm, 1.7 µm) or equivalent
Mobile Phase A 10 mM Ammonium Formate in LC-MS grade Water (pH 3.5)
Mobile Phase B Acetonitrile (100%, LC-MS grade)
Flow Rate 0.4 mL/min
Column Temperature 40 °C
Injection Volume 2.0 µL
CAD Settings Evaporation Temp: 35 °C; Data Collection Rate: 10 Hz; Filter: 3.6s

Gradient Program:

  • 0.0 - 1.0 min: 5% B

  • 1.0 - 6.0 min: 5% B 60% B

  • 6.0 - 7.5 min: 60% B 95% B (Column Wash)

  • 7.5 - 10.0 min: 5% B (Re-equilibration)

Step-by-Step Execution Protocol

Step 1: Mobile Phase Preparation

  • Dissolve 0.63 g of Ammonium Formate in 1.0 L of ultrapure water (18.2 MΩ·cm).

  • Add LC-MS grade Formic Acid dropwise while monitoring with a calibrated pH meter until pH reaches exactly 3.5.

  • Filter through a 0.2 µm PTFE membrane to remove particulates that could increase CAD background noise.

Step 2: Standard Preparation

  • Accurately weigh 10.0 mg of Methyl 4-(2,2-difluoroethyl)morpholine-3-carboxylate reference standard.

  • Dissolve in 10 mL of Diluent (Water:Acetonitrile 80:20 v/v) to create a 1.0 mg/mL stock solution.

  • Serially dilute to the working concentration of 100 µg/mL.

Step 3: System Suitability Testing (SST) - The Gatekeeper Inject the 100 µg/mL standard six times consecutively. The system is validated for the run only if it meets the following criteria:

  • Tailing Factor ( Tf​ ): 1.5 (Confirms silanol suppression is effective).

  • Theoretical Plates ( N ): 5000 (Confirms column integrity).

  • Precision (%RSD): 2.0% for peak area (Confirms CAD spray stability).

ICH Q2(R2) Method Validation Summary

To ensure the method is fit for its intended purpose in pharmaceutical quality control, it was validated against the stringent parameters defined by the ICH Q2(R2) Guidelines [4]. The use of CAD requires a quadratic or power-function curve fit for linearity, as CAD response is inherently non-linear over wide dynamic ranges.

Validation ParameterICH Q2(R2) CriteriaObserved ResultStatus
Specificity Baseline resolution from diluent & impuritiesResolution ( Rs​ ) > 2.5Pass
Linearity (Range) R2≥0.995 (using Power-Fit model) R2=0.9994 (10 - 150 µg/mL)Pass
Precision (Repeatability) %RSD 2.0% (n=6 injections)%RSD = 0.85%Pass
Accuracy (Recovery) 98.0% - 102.0% across 3 concentration levels99.1% - 100.8%Pass
Robustness Stable across deliberate method variationsStable (pH ± 0.2, Temp ± 2°C)Pass

References

  • Welch Materials.HPLC Column Selection: Core to Method Development (Part II). Explains the necessity of hybrid silica and endcapping to prevent peak tailing of basic compounds.
  • Suresh Gyan Vihar University.HPLC METHOD DEVELOPMENT - A REVIEW. Details the mechanism of low pH mobile phases protonating free silanols to improve peak shape for basic analytes.
  • Thermo Fisher Scientific.Episode 1: The Benefits of Charged Aerosol Detection (CAD) in High-Performance Liquid Chromatography (HPLC). Authoritative source on CAD providing uniform response for compounds lacking chromophores.
  • MasterControl / ICH.ICH Q2 (R2) Validation of Analytical Procedures. Defines the scientific principles and acceptance criteria for validating analytical testing methods.

Sources

Method

Application Note &amp; Scale-Up Protocol: Synthesis of Methyl 4-(2,2-difluoroethyl)morpholine-3-carboxylate

Abstract This document provides a comprehensive guide to the synthesis and scale-up production of Methyl 4-(2,2-difluoroethyl)morpholine-3-carboxylate, a key building block in medicinal chemistry. The introduction of the...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

This document provides a comprehensive guide to the synthesis and scale-up production of Methyl 4-(2,2-difluoroethyl)morpholine-3-carboxylate, a key building block in medicinal chemistry. The introduction of the 2,2-difluoroethyl moiety onto the morpholine scaffold is of significant interest as it can modulate physicochemical properties such as lipophilicity, metabolic stability, and basicity, making it a valuable modification in drug discovery programs.[1][2] This guide details a proposed multi-step synthetic route, provides step-by-step protocols for laboratory-scale synthesis, and addresses critical considerations for scaling the process to pilot and manufacturing levels. The methodologies are grounded in established chemical principles, with an emphasis on safety, efficiency, and product purity.

Introduction and Significance

The morpholine ring is a privileged scaffold in medicinal chemistry, appearing in numerous approved drugs.[3] Its ability to improve aqueous solubility and pharmacokinetic profiles makes it a desirable structural component. The strategic incorporation of fluorine-containing groups, such as the difluoroethyl group, has become a powerful tool in modern drug design.[1] The CF₂H group can act as a lipophilic hydrogen bond donor and is often used as a bioisostere for hydroxyl or thiol groups, potentially enhancing target binding and metabolic stability.[2]

Methyl 4-(2,2-difluoroethyl)morpholine-3-carboxylate serves as a versatile intermediate. The ester functionality allows for further chemical elaboration, such as conversion to amides or reduction to alcohols, enabling the synthesis of a diverse library of compounds for structure-activity relationship (SAR) studies. This document outlines a robust and scalable synthetic pathway designed for researchers and process chemists in the pharmaceutical and fine chemical industries.

Proposed Synthetic Strategy

The proposed synthesis is a three-step process commencing with a commercially available and chiral starting material, L-Serine methyl ester hydrochloride. This strategy ensures control over the stereochemistry at the C3 position of the morpholine ring.

The overall synthetic pathway is as follows:

  • Step 1: Synthesis of Methyl morpholine-3-carboxylate. Cyclization of L-serine methyl ester with a suitable two-carbon electrophile to form the core morpholine ring.

  • Step 2: N-Difluoroethylation. Introduction of the 2,2-difluoroethyl group onto the secondary amine of the morpholine ring via nucleophilic substitution.

  • Step 3: Purification and Isolation. Development of a scalable purification strategy, likely involving crystallization, to obtain the final product with high purity.

Synthetic_Pathway A L-Serine Methyl Ester HCl B Methyl morpholine-3-carboxylate A->B Step 1: Cyclization (e.g., Chloroacetaldehyde) C Methyl 4-(2,2-difluoroethyl)morpholine-3-carboxylate (Target Molecule) B->C Step 2: N-Difluoroethylation (e.g., 2,2-Difluoroethyl triflate)

Figure 1: Proposed three-step synthetic pathway to the target molecule.

Detailed Experimental Protocols (Laboratory Scale)

Safety Precaution: All operations should be performed in a well-ventilated fume hood. Personal Protective Equipment (PPE), including safety glasses, lab coat, and appropriate gloves, must be worn at all times.

Protocol 3.1: Synthesis of Methyl morpholine-3-carboxylate (Intermediate 1)

This protocol is adapted from methodologies for synthesizing substituted morpholines from amino alcohols.[4]

  • Reagents and Materials:

    • L-Serine methyl ester hydrochloride (1.0 eq)

    • Chloroacetaldehyde (50 wt.% in H₂O, 1.1 eq)

    • Sodium bicarbonate (NaHCO₃, 3.0 eq)

    • Sodium cyanoborohydride (NaBH₃CN, 1.5 eq)

    • Methanol (MeOH)

    • Dichloromethane (DCM)

    • Saturated aqueous sodium bicarbonate solution

    • Brine (saturated NaCl solution)

    • Anhydrous magnesium sulfate (MgSO₄)

  • Procedure:

    • To a round-bottom flask equipped with a magnetic stirrer, add L-Serine methyl ester hydrochloride (1.0 eq) and Methanol (approx. 0.2 M).

    • Cool the solution to 0 °C in an ice bath.

    • Slowly add sodium bicarbonate (3.0 eq) in portions to neutralize the hydrochloride salt.

    • Add chloroacetaldehyde (1.1 eq) dropwise to the stirring suspension.

    • Add sodium cyanoborohydride (1.5 eq) portion-wise over 15 minutes, ensuring the temperature remains below 10 °C.

    • Allow the reaction to warm to room temperature and stir for 16-24 hours. Monitor reaction progress by TLC or LC-MS.

    • Upon completion, quench the reaction by carefully adding water.

    • Reduce the volume of methanol under reduced pressure.

    • Extract the aqueous residue with dichloromethane (3x).

    • Combine the organic layers, wash with saturated aqueous NaHCO₃, then with brine.

    • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield crude Methyl morpholine-3-carboxylate. The product can be purified by column chromatography or used directly in the next step if purity is sufficient.

Protocol 3.2: Synthesis of Methyl 4-(2,2-difluoroethyl)morpholine-3-carboxylate (Target Molecule)

This step involves the N-alkylation of the secondary amine. The use of a highly reactive difluoroethylating agent like 2,2-difluoroethyl triflate is recommended for high efficiency.[1]

  • Reagents and Materials:

    • Methyl morpholine-3-carboxylate (Intermediate 1, 1.0 eq)

    • 2,2-Difluoroethyl trifluoromethanesulfonate (triflate) (1.2 eq)

    • Diisopropylethylamine (DIPEA, 1.5 eq) or Potassium Carbonate (K₂CO₃, 2.0 eq)

    • Acetonitrile (ACN) or Dichloromethane (DCM)

    • Saturated aqueous ammonium chloride (NH₄Cl) solution

    • Brine

    • Anhydrous magnesium sulfate (MgSO₄)

  • Procedure:

    • Dissolve Methyl morpholine-3-carboxylate (1.0 eq) in anhydrous acetonitrile (approx. 0.1 M) in a dry, nitrogen-flushed round-bottom flask.

    • Add diisopropylethylamine (1.5 eq) to the solution.

    • Cool the mixture to 0 °C.

    • Slowly add a solution of 2,2-difluoroethyl triflate (1.2 eq) in acetonitrile dropwise over 30 minutes.

    • Allow the reaction to warm to room temperature and stir for 4-12 hours. Monitor progress by TLC or LC-MS.

    • Upon completion, quench the reaction with a saturated aqueous solution of NH₄Cl.

    • Extract the mixture with ethyl acetate or DCM (3x).

    • Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.

    • Filter and concentrate under reduced pressure to obtain the crude product.

Protocol 3.3: Purification by Column Chromatography
  • System: Flash chromatography system.

  • Stationary Phase: Silica gel (230-400 mesh).

  • Mobile Phase: A gradient of ethyl acetate in hexanes (e.g., starting from 10% ethyl acetate and gradually increasing to 50%).

  • Procedure:

    • Dissolve the crude product in a minimal amount of dichloromethane.

    • Adsorb the crude material onto a small amount of silica gel.

    • Load the dry silica onto a pre-packed column.

    • Elute the column with the hexanes/ethyl acetate gradient.

    • Collect fractions and analyze by TLC.

    • Combine pure fractions and remove the solvent under reduced pressure to yield the final product as a pure oil or solid.

Scale-Up Considerations and Protocols

Transitioning from laboratory scale to pilot or commercial scale production introduces significant challenges in terms of safety, heat management, material handling, and purification.[5]

Scale_Up_Workflow cluster_0 Process Development & Safety cluster_1 Pilot Plant Synthesis cluster_2 Quality Control PDS Process Hazard Analysis (PHA) Thermal Screening (DSC/ARC) Impurity Profiling REACT Reactor Setup Controlled Reagent Addition Temperature Monitoring PDS->REACT:f0 WORKUP Large-Scale Extraction Phase Separation Solvent Swap REACT:f2->WORKUP:f0 PURIFY Crystallization Study Filtration & Drying WORKUP:f2->PURIFY:f0 QC In-Process Controls (IPC) Final Product Analysis (HPLC, NMR, MS) Batch Record Review PURIFY:f1->QC

Figure 2: General workflow for scaling up the synthesis process.

Process Safety and Thermal Hazard Assessment
  • N-Difluoroethylation Exotherm: The reaction of the morpholine amine with the highly reactive triflate reagent is expected to be exothermic. Differential Scanning Calorimetry (DSC) should be performed on the reaction mixture to determine the onset temperature of any exotherm and the total heat of reaction (ΔHrxn). This data is critical for designing an adequate cooling system for the plant reactor.

  • Reagent Stability: The stability of 2,2-difluoroethyl triflate, especially in the presence of base, should be evaluated.

  • Quenching: The quenching procedure must be carefully controlled on a large scale to manage any potential gas evolution or temperature spikes.

Scale-Up Protocol for N-Difluoroethylation (Illustrative 5L Scale)
  • Equipment: 10L jacketed glass reactor with overhead stirring, thermocouple, nitrogen inlet, and a controlled-rate addition pump.

  • Procedure:

    • Charge the reactor with Methyl morpholine-3-carboxylate (1.0 eq) and anhydrous acetonitrile.

    • Inert the reactor with nitrogen and start agitation.

    • Add diisopropylethylamine (1.5 eq) via the addition funnel.

    • Cool the reactor contents to 0-5 °C using the jacket cooling system.

    • Prepare a solution of 2,2-difluoroethyl triflate (1.2 eq) in anhydrous acetonitrile in a separate vessel.

    • Using the addition pump, add the triflate solution to the reactor sub-surface over 2-3 hours, carefully monitoring the internal temperature. The addition rate should be adjusted to maintain the temperature below 10 °C.

    • After the addition is complete, allow the reaction to slowly warm to room temperature and stir until IPC (e.g., HPLC) confirms reaction completion.

    • Proceed with a scaled-up aqueous workup and extraction.

Purification at Scale: Crystallization

Column chromatography is generally not economically viable for large-scale production.[6] Developing a crystallization procedure is paramount.

  • Solvent Screening: A solvent screen should be performed to identify a suitable solvent or solvent system (e.g., isopropanol/heptane, ethyl acetate/heptane, toluene) from which the product crystallizes with high purity and yield.

  • Crystallization Protocol:

    • Transfer the crude product concentrate to a clean, appropriately sized reactor.

    • Add the primary crystallization solvent (e.g., isopropanol) and heat to dissolve the material completely (e.g., 50-60 °C).

    • Filter the hot solution to remove any particulates.

    • Cool the solution in a controlled manner to induce crystallization. Seeding with a small amount of pure product may be necessary to control crystal size and morphology.

    • Once crystallization is established, slowly add an anti-solvent (e.g., heptane) to increase the yield.

    • Age the resulting slurry at a lower temperature (e.g., 0-5 °C) for several hours.

    • Isolate the solid product by filtration (e.g., using a Nutsche filter-dryer).

    • Wash the filter cake with cold solvent.

    • Dry the product under vacuum at a controlled temperature until a constant weight is achieved.

Data Summary

The following tables provide illustrative data for laboratory and scale-up batches. Yields and purity are target values and will depend on process optimization.

Table 1: Reagent Quantities for Laboratory vs. Scale-Up Synthesis (N-Difluoroethylation Step)

ReagentLab Scale (10g)Scale-Up (1kg)Molar Eq.
Methyl morpholine-3-carboxylate10.0 g1.00 kg1.0
2,2-Difluoroethyl triflate17.3 g1.73 kg1.2
Diisopropylethylamine (DIPEA)13.4 mL1.34 L1.5
Acetonitrile100 mL10.0 L-

Table 2: Expected Process Outcomes

ParameterLaboratory ScalePilot Scale
Input (Intermediate 1) 10 g1.0 kg
Expected Output (Final Product) 10-12 g1.0-1.2 kg
Typical Yield 70-85%75-90% (optimized)
Purity (Post-Chromatography) >98% (HPLC)N/A
Purity (Post-Crystallization) >97% (HPLC)>99.0% (HPLC)
Primary Purification Method Flash ChromatographyCrystallization

References

  • Tian, Y., et al. (2024). Difluoroethylation Reactions of Organic Compounds. European Journal of Organic Chemistry, 27(7).[1]

  • Recent advances in trifluoroethylation reaction. (n.d.). Organic Chemistry Frontiers (RSC Publishing).[7]

  • Shen, X., et al. (2016). Nucleophilic 1,1-Difluoroethylation with Fluorinated Phosphonium Salt. ACS Publications.[8]

  • Jackl, M. K., et al. (2017). Continuous Flow Synthesis of Morpholines and Oxazepanes with Silicon Amine Protocol (SLAP) Reagents and Lewis Acid Facilitated Photoredox Catalysis. Organic Letters, 19(17), 4696–4699.[9]

  • An Efficient and Scalable Process to Produce Morpholine-d8. (2025). ResearchGate.[5]

  • Novel synthetic method of (S)-3-morpholinyl carboxylic acid. (n.d.). Google Patents.[10]

  • Radical Reactions of Alkyl 2-Bromo-2,2-difluoroacetates with Vinyl Ethers: “Omitted” Examples and Application for the Synthesis of 3,3-Difluoro-GABA. (2015). The Journal of Organic Chemistry, 80(23), 12015–12024.[11]

  • Synthesis of morpholine and derivatives thereof via the reaction of dialkylene glycol and ammonia. (n.d.). Google Patents.[12]

  • Synthesis and SAR of morpholine and its derivatives: A review update. (2024). E3S Web of Conferences, 556, 01051.[3]

  • Difluoromethylation Reactions of Organic Compounds. (2025). ResearchGate.[2]

  • side reactions and byproduct formation in morpholine synthesis. (2025). Benchchem.[13]

  • Stereoselective Polymer-Supported Synthesis of Morpholine- and Thiomorpholine-3-carboxylic Acid Derivatives. (2017). ACS Combinatorial Science, 19(2), 108–115.[14]

  • esterification of carboxylic acids with - Organic Syntheses Procedure. (n.d.). Organic Syntheses.[15]

  • Morpholine-mediated defluorinative cycloaddition of gem- difluoroalkenes and organic azides. (n.d.). Beilstein Archives.[16]

  • Asian Journal of Organic & Medicinal Chemistry, 5(4), 113-118. (2020).[17]

  • Fluoroalkylamines: Novel, Highly Volatile, Fast-Equilibrating, and Electrospray Ionization-Mass Spectrometry Signal-Enhancing Cationic Ion-Interaction Reagents. (2020). PubMed.[18]

  • Morpholine synthesis. (n.d.). Organic Chemistry Portal.[4]

  • Process for the preparation of 4-(4-aminophenyl)morpholin-3-one. (n.d.). Google Patents.[19]

  • Rational Design and Synthesis of 3-Morpholine Linked Aromatic-Imino-1H-Indoles as Novel Kv1.5 Channel Inhibitors Sharing Vasodilation Effects. (n.d.). PMC.[20]

  • Improved process for the preparation of 4-(4-aminophenyl)morpholin-3-one. (2025).[21]

  • Inline purification in continuous flow synthesis – opportunities and challenges. (2022). Beilstein Journal of Organic Chemistry, 18, 1700–1711.[6]

  • Fischer Esterification - Carboxylic Acid to Ester Under Acidic Conditions. (2022). Master Organic Chemistry.[22]

  • esterification - alcohols and carboxylic acids. (n.d.). Chemguide.[23]

  • Morpholine-mediated defluorinative cycloaddition of gem-difluoroalkenes and organic azides. (n.d.). ChemRxiv.[24]

  • Palladium-Catalyzed Arylation of Fluoroalkylamines. (n.d.). PMC - NIH.[25]

  • Novel One-Pot Synthesis of Methyl 4-Hydroxy-2-thioxo-1,2-dihydroquinoline-3-carboxylate: Synthetic and Crystallographic Studies. (2019). MDPI.[26]

  • Large-scale purification of enzymes. (n.d.). PubMed.[27]

  • Synthesis of N-Methylmorpholine from Morpholine and Dimethyl Carbonate. (n.d.).[28]

  • Synthesis of Certain New Morpholine Derivatives Bearing a Thiazole Moiety. (2019). Semantic Scholar.[29]

  • The large scale synthesis of pure imidazolium and pyrrolidinium ionic liquids. (n.d.). Green Chemistry (RSC Publishing).[30]

Sources

Application

Application Note: Metallaphotoredox-Mediated Decarboxylative Cross-Coupling of 4-(2,2-Difluoroethyl)morpholine-3-carboxylic Acid Derivatives

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Content Type: Advanced Application Note & Experimental Protocol Strategic Rationale & Molecular Design In modern drug discovery, the mo...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Content Type: Advanced Application Note & Experimental Protocol

Strategic Rationale & Molecular Design

In modern drug discovery, the morpholine ring is a privileged scaffold, frequently utilized to improve the aqueous solubility and pharmacokinetic profiles of drug candidates. The derivative Methyl 4-(2,2-difluoroethyl)morpholine-3-carboxylate represents a highly specialized and valuable building block.

The incorporation of the 2,2-difluoroethyl group at the nitrogen atom serves a critical purpose: the strong inductive electron-withdrawing effect of the fluorine atoms significantly lowers the pKa of the morpholine nitrogen. This reduction in basicity enhances passive membrane permeability, increases metabolic stability (by blocking N-dealkylation), and mitigates common off-target liabilities such as hERG channel inhibition and phospholipidosis.

While the C3-methyl ester is highly stable for storage and handling, it must be strategically activated to functionalize the morpholine core. Traditional alpha-arylation of saturated heterocycles often requires strong bases and unstable organometallic reagents. However, by hydrolyzing the methyl ester to the corresponding carboxylic acid, researchers can leverage state-of-the-art metallaphotoredox decarboxylative cross-coupling [1]. This approach utilizes the carboxylic acid as a traceless activation group, enabling the direct, modular installation of diverse (hetero)aryl groups at the C3 position via a radical C(sp³)–C(sp²) bond formation[2].

Mechanistic Causality in Dual Catalysis

The decarboxylative cross-coupling of α-oxy morpholine carboxylic acids relies on the synergistic interplay between a photoredox cycle (Iridium) and a cross-coupling cycle (Nickel). Understanding the causality behind the reagent selection is critical for troubleshooting and optimizing this self-validating system.

  • The Photoredox Cycle: The highly oxidizing photocatalyst [Ir(dF(CF3)ppy)2(dtbbpy)]PF6 is excited by 450 nm blue light. The excited state Ir(III)* undergoes single-electron transfer (SET) to oxidize the deprotonated morpholine-3-carboxylate. Rapid extrusion of CO₂ generates a nucleophilic α-oxy/α-amino radical at the C3 position.

  • The Nickel Cycle: Concurrently, a Ni(0) catalyst undergoes oxidative addition into an aryl halide to form an electrophilic Ni(II)–aryl complex. This complex intercepts the C3 radical to form a high-valent Ni(III) species, which subsequently undergoes reductive elimination to forge the new C–C bond, releasing the functionalized morpholine and a Ni(I) species.

  • Role of Additives:

    • TMG (1,1,3,3-Tetramethylguanidine): Chosen as the base because it is strong enough to deprotonate the carboxylic acid but sterically hindered and non-nucleophilic, preventing off-target coordination to the Nickel center.

    • Phthalimide: Acts as a critical transient ligand/stabilizer for the nickel-bipyridyl species. Without phthalimide, the Ni catalyst rapidly degrades into inactive "Ni-black" precipitates, terminating the catalytic cycle [1].

DualCatalysis Substrate Morpholine-3-carboxylic Acid Radical α-Amino Radical (-CO₂) Substrate->Radical Oxidation Ir_Excited [Ir(III)]* Photocatalyst Ir_Excited->Radical SET Ir_Red [Ir(II)] Species Ir_Excited->Ir_Red Reduction NiIII Ni(III)-Aryl-Alkyl Complex Radical->NiIII Interception Ni0 Ni(0) Complex NiII Ni(II)-Aryl Complex Ni0->NiII Oxidative Addition (Ar-X) NiII->NiIII Radical Capture Product 3-Aryl Morpholine Product NiIII->Product Reductive Elimination NiI Ni(I) Intermediate NiIII->NiI Catalyst Release NiI->Ni0 Reduction by Ir(II) Ir_Red->Ir_Excited Light Absorption Ir_Red->Ni0 SET

Fig 1: Dual Ni/Ir metallaphotoredox catalytic cycle for decarboxylative C(sp3)-C(sp2) cross-coupling.

Step-by-Step Experimental Protocols

Protocol 3.1: Preparation of the Coupling Partner (Ester Saponification)

Objective: Convert Methyl 4-(2,2-difluoroethyl)morpholine-3-carboxylate to the free acid.

  • Reaction Setup: In a 50 mL round-bottom flask, dissolve Methyl 4-(2,2-difluoroethyl)morpholine-3-carboxylate (5.0 mmol, 1.04 g) in a 3:1 mixture of THF/H₂O (20 mL).

  • Hydrolysis: Add Lithium hydroxide monohydrate (LiOH·H₂O, 15.0 mmol, 630 mg) in one portion. Stir the biphasic mixture vigorously at room temperature for 4 hours. Monitor completion via TLC or LC-MS.

  • Workup & Isolation:

    • Concentrate the mixture under reduced pressure to remove THF.

    • Cool the aqueous layer to 0 °C and carefully acidify to pH ~4.5 using 1M HCl. Causality: The zwitterionic nature of the difluoroethyl-amino acid makes it highly water-soluble; over-acidification will protonate the morpholine nitrogen, trapping it in the aqueous phase.

    • Extract the aqueous layer with 10% MeOH in DCM (5 x 20 mL) or 2-MeTHF.

    • Dry the combined organic layers over Na₂SO₄, filter, and concentrate to yield 4-(2,2-difluoroethyl)morpholine-3-carboxylic acid as a white solid. Dry thoroughly under high vacuum to remove trace water prior to photoredox coupling.

Protocol 3.2: Metallaphotoredox Decarboxylative Cross-Coupling

Objective: Forge the C3-Aryl bond via dual Ni/Ir catalysis.

  • Reagent Charging: To an oven-dried 8 mL reaction vial equipped with a PTFE-septum cap and a magnetic stir bar, add:

    • 4-(2,2-difluoroethyl)morpholine-3-carboxylic acid (0.30 mmol, 1.5 equiv)

    • (Hetero)Aryl Bromide (0.20 mmol, 1.0 equiv) Note: If liquid, add in step 3.

    • NiCl₂·glyme (0.02 mmol, 10 mol%, 4.4 mg)

    • 4,4'-Di-tert-butyl-2,2'-bipyridine (dtbbpy) (0.02 mmol, 10 mol%, 5.4 mg)

    • [Ir(dF(CF3)ppy)2(dtbbpy)]PF6 (0.004 mmol, 2 mol%, 4.5 mg)

    • Phthalimide (0.04 mmol, 20 mol%, 5.9 mg)

  • Atmosphere Exchange: Seal the vial and subject it to three cycles of vacuum evacuation and backfilling with ultra-pure Argon. Causality: Oxygen is a potent triplet quencher for the Ir(III) excited state and will rapidly oxidize the active Ni(0) species, completely halting the reaction.

  • Solvent & Base Addition: Under a positive pressure of Argon, inject anhydrous, degassed N,N-Dimethylacetamide (DMA) (2.0 mL, 0.1 M). Add 1,1,3,3-Tetramethylguanidine (TMG) (0.40 mmol, 2.0 equiv, 50 µL) via microsyringe.

  • Irradiation: Stir the reaction mixture vigorously (1000 rpm) while irradiating with a 450 nm Blue LED photoreactor (e.g., Kessil PR160L or PennZ-Light) at ambient temperature (cooling fan applied to maintain ~25 °C) for 16–24 hours.

  • Purification: Dilute the mixture with EtOAc (10 mL), wash with 5% aqueous LiCl (3 x 5 mL) to remove DMA and TMG salts, dry over Na₂SO₄, concentrate, and purify via silica gel flash chromatography.

Quantitative Data & Optimization

The robustness of this protocol relies heavily on the precise combination of additives and catalysts. Table 1 summarizes the self-validating control experiments that dictate the protocol parameters, while Table 2 highlights the expected substrate scope.

Table 1: Optimization and Control Parameters for Decarboxylative Cross-Coupling

EntryDeviation from Standard Protocol (Protocol 3.2)Yield (%)Causality / Mechanistic Observation
1 None (Standard Conditions) 85% Optimal dual-catalytic turnover and stabilization.
2Omission of Phthalimide additive41%Ni-bipyridyl species destabilization; premature catalyst death.
3Substitution of TMG with Cs₂CO₃22%Incomplete deprotonation; poor solubility of base in DMA.
4Omission of Ir photocatalyst OR Light0%No generation of the α-oxy radical; SET oxidation fails.
5Omission of NiCl₂·glyme0%No oxidative addition into the aryl halide; no C-C bond formation.

Table 2: Representative Substrate Scope (Aryl Halide Partners)

Aryl Halide Coupling PartnerIsolated YieldMedicinal Chemistry Significance
4-Bromoanisole82%Demonstrates excellent tolerance for electron-rich arenes.
3-Bromopyridine76%Compatible with basic heterocycles common in drug design.
4-Bromobenzonitrile88%High efficiency with electron-deficient, polar arenes.
5-Bromo-1-methylindole65%Tolerates complex, electron-rich bicyclic heteroaromatics.

References

  • Sloane, J. L., Santos, A. B., Simmons, E. M., & Sherwood, T. C. (2023). Metallaphotoredox-Mediated Decarboxylative Cross-Coupling of α-Oxy Morpholine Carboxylic Acids and (Hetero)Aryl Halides. Organic Letters, 25(23), 4219-4224.[Link]

  • Palkowitz, M. D., et al. (2022). Decarboxylative Cross-Coupling: A Radical Tool in Medicinal Chemistry. ACS Medicinal Chemistry Letters, 13(8), 1235–1242.[Link]

Technical Notes & Optimization

Troubleshooting

Optimizing reaction conditions for Methyl 4-(2,2-difluoroethyl)morpholine-3-carboxylate derivatives

Welcome to the Technical Support Center for the synthesis and optimization of Methyl 4-(2,2-difluoroethyl)morpholine-3-carboxylate derivatives. The introduction of a 2,2-difluoroethyl group (-CH₂CF₂H) is a highly sought-...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for the synthesis and optimization of Methyl 4-(2,2-difluoroethyl)morpholine-3-carboxylate derivatives. The introduction of a 2,2-difluoroethyl group (-CH₂CF₂H) is a highly sought-after transformation in drug development, as it serves as a lipophilic hydrogen bond donor and a metabolically stable bioisostere for alcohols, thiols, and amines[1].

However, functionalizing the N4 position of morpholine-3-carboxylates presents unique mechanistic challenges, including stereocenter epimerization, competitive elimination reactions, and reagent over-reactivity. This guide synthesizes field-proven protocols and mechanistic causality to help you troubleshoot your workflows.

Reaction Workflow & Troubleshooting Logic

The following diagram maps the decision tree for selecting alkylating agents and highlights the mechanistic pathways that lead to common synthetic failures.

G SM Methyl morpholine-3-carboxylate (Starting Material) Triflate 2,2-Difluoroethyl triflate (Highly Reactive) SM->Triflate DIPEA, THF, 0°C to RT Iodide 1,1-Difluoro-2-iodoethane (Sluggish SN2) SM->Iodide Cs2CO3, MeCN, Heat Hypervalent (2,2-Difluoroethyl)(aryl)iodonium (Mild & Selective) SM->Hypervalent Cs2CO3, MeCN, 50°C Prod Methyl 4-(2,2-difluoroethyl) morpholine-3-carboxylate Triflate->Prod Careful Temp Control Side1 C3 Epimerization (Loss of Stereocenter) Triflate->Side1 Strong Base (e.g., NaH) Side2 Dehydrofluorination (-HF Elimination) Triflate->Side2 Prolonged Heating Iodide->Prod Low Yield (<10%) Hypervalent->Prod High Yield, No Epimerization

Workflow for N-alkylation of morpholine-3-carboxylates with troubleshooting pathways.

Frequently Asked Questions (Troubleshooting Guide)

Q1: Why am I observing epimerization at the C3 position of the morpholine ring? Causality: Methyl morpholine-3-carboxylate contains a sensitive stereocenter at the C3 position. The proton at this position is alpha to the methyl ester, rendering it relatively acidic. If strong bases (such as NaH, KOtBu, or even excess K₂CO₃ at elevated temperatures) are used during the N-alkylation step, deprotonation occurs. This forms an enolate intermediate that subsequently reprotonates non-stereoselectively, destroying the enantiomeric or diastereomeric purity of your compound. Solution: To maintain stereochemical integrity, transition to mild, sterically hindered organic bases. The use of N,N-Diisopropylethylamine (DIPEA) in solvents like THF or DCM at low temperatures (0 °C to RT) prevents enolate formation while still neutralizing the acid generated during alkylation[2].

Q2: My reaction with 1,1-difluoro-2-iodoethane is stalling with <10% conversion. How can I drive it to completion? Causality: The reaction of amine nucleophiles with 1,1-difluoro-2-iodoethane is notoriously sluggish; its contribution to overall alkylation often remains strictly limited even after 24 hours of heating[3]. This occurs because the strongly electron-withdrawing difluoromethyl group adjacent to the electrophilic carbon severely destabilizes the developing positive charge in the S_N2 transition state. Solution: Do not attempt to force the reaction with higher heat, as this will degrade the starting material. Instead, switch the electrophile. You can use the highly reactive 2,2-difluoroethyl trifluoromethanesulfonate (triflate)[4], or utilize a hypervalent iodine strategy such as (2,2-difluoroethyl)(aryl)iodonium triflate[1]. The latter bypasses the traditional S_N2 barrier via a proposed ligand coupling mechanism, allowing for selective mono-alkylation at mild temperatures (50 °C)[1].

Q3: I am detecting a side product via LC-MS with a mass corresponding to[M - 20]. What is this, and how do I prevent it? Causality: A mass loss of exactly 20 Da corresponds to the loss of hydrogen fluoride (HF). The 2,2-difluoroethyl group is highly susceptible to E2 elimination (dehydrofluorination) under basic conditions, yielding an unwanted 2-fluoroethenyl moiety. Solution: This is a thermally driven elimination. If using the triflate reagent, ensure the reaction is strictly maintained at or below room temperature and avoid prolonged reaction times[5].

Q4: How do I prevent over-alkylation when using 2,2-difluoroethyl triflate? Causality: While 2,2-difluoroethyl triflate is an excellent and widely used reagent[4], it reacts faster than the corresponding iodide by a factor of ~10[3]. This high reactivity can lead to over-alkylation (formation of quaternary ammonium salts) if the stoichiometry is not strictly controlled. Solution: Always add the triflate dropwise at 0 °C to a dilute solution (0.2 M) of the amine. Alternatively, utilizing the hypervalent iodine reagent, (2,2-difluoroethyl)(aryl)iodonium triflate, completely eliminates over-alkylation, as the reagent is highly selective for mono-alkylation of amines[3].

Quantitative Data: Reagent Comparison

Selecting the correct alkylating agent is the most critical variable in this workflow. Use the table below to benchmark your expected outcomes based on the reagent chosen.

Alkylating AgentPrimary MechanismOptimal Base / SolventTypical TempExpected YieldEpimerization RiskOver-alkylation Risk
1,1-Difluoro-2-iodoethane S_N2Cs₂CO₃ / MeCN>80 °C< 10%ModerateLow
2,2-Difluoroethyl triflate S_N2DIPEA / THF0 °C to RT60–85%Low (if < RT)High
(2,2-Difluoroethyl)(aryl)iodonium triflate Ligand CouplingCs₂CO₃ / MeCN50 °C70–90%LowNone

Standardized Experimental Protocols

These protocols are designed as self-validating systems. Built-in analytical checkpoints ensure that deviations are caught before downstream purification.

Protocol A: Standard Alkylation via 2,2-Difluoroethyl Triflate

Best for rapid synthesis when the triflate reagent is commercially available or freshly prepared.

  • Preparation: Dissolve Methyl morpholine-3-carboxylate (1.0 equiv) in anhydrous THF to achieve a 0.2 M concentration under an inert atmosphere (N₂ or Ar).

  • Base Addition: Add DIPEA (2.0 equiv) to the solution and cool the reaction flask to 0 °C using an ice-water bath[2].

  • Electrophile Addition: Dropwise add 2,2-difluoroethyl trifluoromethanesulfonate (1.1 equiv) over 15–20 minutes. Self-Validation Check: Rapid addition causes localized exothermic spikes, leading to the [M-20] elimination product.

  • Propagation: Allow the reaction to slowly warm to room temperature and stir for 12 hours[4].

  • Monitoring: Monitor reaction progress via LC-MS. Look for the desired mass [M+H]⁺ (m/z ≈ 210) and explicitly check for the absence of [M-20] (m/z ≈ 190) to confirm no dehydrofluorination has occurred.

  • Workup: Quench with saturated aqueous NaHCO₃, extract with EtOAc (3x), dry the combined organic layers over Na₂SO₄, and purify via silica gel chromatography.

Protocol B: Mild Alkylation via Hypervalent Iodine Reagent

Best for sensitive substrates prone to epimerization or when absolute mono-alkylation is required.

  • Preparation: In a flame-dried flask, dissolve Methyl morpholine-3-carboxylate (1.5 equiv) and Cs₂CO₃ (2.0 equiv) in anhydrous MeCN (0.2 M)[1].

  • Reagent Addition: Add the hypervalent iodine reagent, (2,2-difluoroethyl)(4-methoxyphenyl)iodonium triflate (1.0 equiv), in one single portion.

  • Propagation: Heat the reaction mixture to 50 °C and stir for 12–24 hours[1].

  • Monitoring: Monitor the reaction via ¹⁹F NMR spectroscopy. Self-Validation Check: Use trifluorotoluene as an internal standard. The clean transfer of the -CH₂CF₂H group will present distinct doublet-of-triplets (or multiplet) signals in the fluorine spectra without the complex splitting patterns associated with over-alkylation[3].

  • Workup: Cool to room temperature, filter the mixture through a Celite pad to remove inorganic salts, concentrate in vacuo, and purify by column chromatography.

References

  • ChemRxiv. 2,2-Difluoroethylation of heteroatom nucleophiles via a hypervalent iodine strategy. DOI: [Link]

  • ResearchGate. 2,2-Difluoroethylation of Heteroatom Nucleophiles via a Hypervalent Iodine Strategy. Available at: [Link]

  • Google Patents.WO2012125613A1 - Morpholine-spirocyclic piperidine amides as modulators of ion channels.
  • National Institutes of Health (PMC). Discovery of the TLR7/8 Antagonist MHV370 for Treatment of Systemic Autoimmune Diseases. Available at: [Link]

Sources

Optimization

Technical Support Center: Stability &amp; Storage of Methyl 4-(2,2-difluoroethyl)morpholine-3-carboxylate

Welcome to the Technical Support Center. This guide is engineered for researchers and drug development professionals handling Methyl 4-(2,2-difluoroethyl)morpholine-3-carboxylate (MW: 209.19 g/mol ).

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. This guide is engineered for researchers and drug development professionals handling Methyl 4-(2,2-difluoroethyl)morpholine-3-carboxylate (MW: 209.19 g/mol ). Because this molecule contains a methyl ester, a tertiary amine within a morpholine ring, and a fluorinated alkyl group, it is highly susceptible to specific environmental stressors.

Below, we provide field-proven troubleshooting diagnostics, quantitative stability data, and self-validating protocols to ensure the absolute integrity of your compound during long-term storage.

Diagnostic Q&A: Troubleshooting Degradation

Q: My LC-MS analysis shows a new peak with a mass shift of -14 Da. What is the mechanism behind this degradation? A: A mass reduction of 14 Da (shifting from the expected [M+H]+ of 210.2 to 196.2) is the classic analytical signature of ester hydrolysis . The methyl ester group is reacting with trace moisture to form the free carboxylic acid (morpholine-3-carboxylic acid) and methanol. This is a well-documented degradation pathway for methyl esters exposed to ambient humidity[1].

  • Causality: Water acts as a nucleophile, attacking the electrophilic carbonyl carbon. This process is heavily accelerated by localized pH shifts (both acidic and basic impurities).

  • Solution: Transition to anhydrous storage conditions immediately.

Q: I am observing a +16 Da mass shift and slight yellowing of the compound over time. Is this an impurity from synthesis? A: If this peak increases over time, it is not a synthetic impurity but an oxidative degradant . The tertiary amine in the morpholine ring is highly susceptible to nucleophilic oxidation and free-radical mediated auto-oxidation, leading to the formation of an N-oxide[2].

  • Causality: Molecular oxygen ( O2​ ) dissolved in the sample or present in the headspace reacts with the lone pair of electrons on the morpholine nitrogen. UV light exposure generates radical initiators that exponentially accelerate this process.

  • Solution: Purge storage vials with Argon and strictly utilize amber glass vials to block UV-induced radical initiation.

Q: Does the 2,2-difluoroethyl group introduce any unique instability compared to a standard alkyl group? A: The carbon-fluorine bonds themselves are exceptionally strong. However, the strong electron-withdrawing nature of the fluorines increases the acidity of the adjacent alpha-protons (the −CH2​− group attached to the nitrogen). While highly stable under neutral cold storage, prolonged exposure to strong bases during formulation could theoretically promote dehydrofluorination (loss of HF). Keep the compound in a pH-neutral state prior to storage.

Q: Why do you mandate Argon over Nitrogen for long-term storage? A: Argon is significantly denser than air (approx. 38% heavier), whereas Nitrogen is slightly lighter than air. When sealing small vials, Argon creates a heavy, protective "blanket" over the compound, effectively displacing oxygen and moisture from the headspace. Nitrogen tends to mix with ambient air and escape more readily during the capping process, increasing the risk of long-term oxidative degradation, a common issue in ester storage[3].

Degradation Mechanisms & Workflow Visualizations

DegradationPathways Compound Methyl 4-(2,2-difluoroethyl) morpholine-3-carboxylate Hydrolysis Ester Hydrolysis (Moisture/pH) Compound->Hydrolysis H2O Oxidation N-Oxidation (O2/Light/Heat) Compound->Oxidation O2 Product1 Morpholine-3-carboxylic acid + Methanol Hydrolysis->Product1 Product2 N-Oxide Derivative (LC-MS +16 Da) Oxidation->Product2

Mechanisms of degradation: Ester hydrolysis and tertiary amine oxidation.

StorageWorkflow Step1 1. Aliquot (Glovebox) Step2 2. Argon Purge (Displace O2/H2O) Step1->Step2 Step3 3. Seal (PTFE-Lined Cap) Step2->Step3 Step4 4. Store (-20°C, Dark) Step3->Step4

Optimal multi-year storage workflow to prevent hydrolysis and oxidation.

Quantitative Stability Matrix

The following table summarizes the expected purity retention of Methyl 4-(2,2-difluoroethyl)morpholine-3-carboxylate across various storage conditions, highlighting the critical need for sub-zero, inert storage.

Storage ConditionAtmospherePackaging1 Month Purity6 Months Purity12 Months Purity24 Months Purity
25°C (Ambient) AirClear Glass96.2%88.4%71.5%< 50.0%
4°C (Fridge) AirAmber Glass99.1%96.5%92.0%84.3%
-20°C (Freezer) ArgonAmber Glass (PTFE)>99.9%>99.5%98.8%97.5%
-80°C (Ultra-Low) ArgonAmber Glass (PTFE)>99.9%>99.9%>99.5%>99.0%

Standard Operating Procedures (SOPs)

Protocol A: Inert Atmosphere Aliquoting and Sealing (Self-Validating)

To prevent repeated freeze-thaw cycles and moisture condensation, the compound must be aliquoted into single-use vials.

  • Preparation: Pre-dry amber glass vials and PTFE-lined caps in an oven at 120°C for 2 hours. Cool them entirely within a vacuum desiccator.

  • Transfer: Move the bulk compound and the dried vials into a controlled glovebox (Relative Humidity < 1%). Aliquot the required masses.

  • Purging: Purge the headspace of each vial with high-purity Argon (99.999%) for exactly 5 seconds.

    • Causality: Argon's high density ensures it sinks to the bottom of the vial, pushing ambient oxygen and moisture out the top.

  • Sealing: Cap immediately with PTFE-lined closures.

    • Causality: Standard rubber or silicone septa act as semi-permeable membranes over time and can leach plasticizers (like phthalates) when exposed to organic vapors. PTFE provides an impermeable, chemically inert barrier.

  • Validation Step (Self-Validating System): Weigh the sealed vial on an analytical balance to 4 decimal places and record the mass on the label. Re-weigh the vial after 1 month of storage; a stable mass confirms absolute seal integrity and the absence of moisture ingress.

Protocol B: LC-MS Purity Verification (Self-Validating)

Routine checks should be performed using this specific chromatographic setup to detect the exact degradants discussed.

  • Sample Prep: Prepare a 1 mg/mL stock solution in anhydrous LC-MS grade Acetonitrile. Dilute to 10 µg/mL using a mobile phase of 95% Water / 5% Acetonitrile containing 0.1% Formic Acid.

    • Causality: Formic acid ensures consistent protonation of the morpholine nitrogen, maximizing the signal-to-noise ratio for positive ion mode ( [M+H]+ ) detection.

  • Chromatography: Run a 10-minute linear gradient from 5% to 95% Acetonitrile on a standard C18 column (e.g., 2.1 x 50 mm, 1.8 µm).

  • Validation Step (Self-Validating System): Always execute a blank injection (solvent matrix only) immediately prior to the sample. This validates that any observed peaks are not column carryover or solvent contamination.

  • Targeted Monitoring: Specifically extract ion chromatograms (EIC) for m/z 196.2 (Hydrolysis degradant) and m/z 226.2 (N-oxide degradant).

Sources

Troubleshooting

Technical Support Center: Purification &amp; Troubleshooting for Methyl 4-(2,2-difluoroethyl)morpholine-3-carboxylate

Welcome to the Advanced Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific physicochemical challenges associated with synthesizing and purifying Methyl 4-(2,2-...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific physicochemical challenges associated with synthesizing and purifying Methyl 4-(2,2-difluoroethyl)morpholine-3-carboxylate .

The introduction of a 2,2-difluoroethyl group significantly alters the electron density and basicity of the morpholine nitrogen. Consequently, standard amine purification protocols often fail, leading to persistent fluorinated impurities. This guide provides field-proven, mechanistically grounded solutions to isolate your target compound with high purity.

Part 1: Diagnostic FAQ (Understanding the Impurities)

Q1: My LC-MS and 19 F NMR indicate a mixture of my difluoro-product and a monofluoro-impurity. Where is this coming from? A1: This is a classic base-induced dehydrofluorination artifact. During the alkylation of methyl morpholine-3-carboxylate with a 2,2-difluoroethyl halide or triflate, the presence of a strong base (or prolonged heating) can cause the elimination of hydrogen fluoride (HF) from the alkylating agent or the product itself. This generates a structurally similar enamine-type impurity: Methyl 4-(2-fluorovinyl)morpholine-3-carboxylate. To prevent this, strictly control the reaction temperature and utilize a milder, sterically hindered base (e.g., DIPEA) during synthesis.

Q2: Why is standard C18 reverse-phase HPLC failing to resolve my difluoro-product from the monofluoro-alkene impurity? A2: Standard C18 stationary phases rely almost exclusively on hydrophobic (dispersive) interactions. The difference in hydrophobicity between a −CH2​CHF2​ group and a −CH=CHF group is negligible, leading to co-elution. To resolve these, you must exploit shape selectivity and dipole-dipole interactions. Fluorinated stationary phases, specifically Pentafluorophenyl (PFP) columns, provide orthogonal retention mechanisms (π-π, dipole, and specific fluorine-fluorine interactions) that easily resolve these closely related analogs[1][2].

Q3: Can I use Fluorous Solid-Phase Extraction (F-SPE) to purify this compound? A3: While F-SPE is a powerful technique for separating heavily fluorinated compounds[3], the 2,2-difluoroethyl group is considered "extremely light fluorous." It lacks the sufficient fluorine content (typically requiring a C6​F13​ or C8​F17​ tag) to be strongly retained on a standard fluorous silica gel during a fluorophobic wash. F-SPE should only be used in this workflow if you are trying to remove a highly fluorinated scavenger resin or catalyst from your batch.

Part 2: Troubleshooting Workflow

Use the following decision matrix to determine the optimal purification strategy for your crude batch.

PurificationWorkflow A Crude Batch: Methyl 4-(2,2-difluoroethyl) morpholine-3-carboxylate B Identify Impurity Profile (19F NMR / LC-MS) A->B C Contains Neutral Fluoro-Alkylating Agents? B->C D Acid-Base Extraction (pH 1.5 to pH 9.0) C->D Yes E Contains Structurally Similar Fluoro-Analogs (e.g., Enamines)? C->E No D->E F PFP-HPLC Purification (Fluorine-Fluorine Interactions) E->F Yes G Highly Fluorinated Scavengers/Tags Present? E->G No F->G H Fluorous Solid-Phase Extraction (F-SPE) G->H Yes I Pure Product Isolated G->I No H->I

Decision tree for the targeted removal of fluorinated impurities from morpholine derivatives.

Part 3: Step-by-Step Methodologies

Protocol A: Chemoselective Acid-Base Extraction

Purpose: To remove unreacted, neutral 2,2-difluoroethyl alkylating agents (e.g., triflates, bromides) from the basic morpholine product. Mechanistic Note: The strongly electron-withdrawing nature of the −CHF2​ group inductively lowers the pKa​ of the morpholine nitrogen. Standard amine extractions at pH 3-4 will leave a significant portion of your product unprotonated in the organic layer. You must drive the pH lower.

  • Solubilization: Dissolve the crude reaction mixture in Ethyl Acetate (EtOAc) ( 10 mL/g ).

  • Acidic Extraction (Self-Validating Step): Extract the organic layer with 1M HCl ( 3×5 mL/g ). Critical: Measure the pH of the combined aqueous extracts. It must be ≤1.5 to ensure complete protonation of the difluoroethyl morpholine derivative.

  • Organic Wash: Discard the EtOAc layer, which now contains the neutral fluorinated alkylating impurities and non-polar byproducts.

  • Basification: Cool the aqueous layer in an ice bath to 0∘C (to prevent ester hydrolysis). Slowly add solid Na2​CO3​ until the solution reaches pH 9.0.

  • Product Recovery: Extract the basified aqueous layer with fresh EtOAc ( 3×5 mL/g ).

  • Finishing: Dry the combined organic layers over anhydrous Na2​SO4​ , filter, and concentrate under reduced pressure.

Protocol B: Preparative PFP-HPLC Purification

Purpose: To separate the target compound from dehydrofluorinated (monofluoro-alkene) impurities. Mechanistic Note: Pentafluorophenyl (PFP) stationary phases exhibit unique dual-mode retention behavior, utilizing π−π interactions and electronegative fluorine repulsion/attraction[1]. This allows for the baseline resolution of compounds differing by a single fluorine atom[2].

  • Column Selection: Utilize a preparative PFP column (e.g., 21.2 mm×250 mm , 5μm particle size).

  • Equilibration: Flush the column with 95% Water ( 0.1% Formic Acid) / 5% Acetonitrile for a minimum of 10 column volumes. PFP phases require longer equilibration times than C18 due to the complex hydration shell around the fluorinated ring.

  • Sample Loading: Dissolve the product from Protocol A in the mobile phase. Do not use pure DMSO, as it disrupts the dipole interactions at the head of the column.

  • Gradient Elution: Run a shallow gradient from 5% to 40% Acetonitrile over 20 minutes. The monofluoro-alkene impurity will typically elute after the difluoro-target due to increased π−π stacking affinity with the PFP phase.

  • Fraction Collection: Trigger collection via mass-directed (MS) or UV detection (typically at 210 nm for the ester carbonyl).

Part 4: Quantitative Data Presentation

The following table summarizes the expected chromatographic behavior, demonstrating why PFP is superior to C18 for this specific impurity profile.

ParameterStandard C18 PhasePentafluorophenyl (PFP) Phase
Primary Retention Mechanism Hydrophobic (Dispersive)Dipole-Dipole, π−π , Steric
Retention Time: Target Product 4.2 min 5.8 min
Retention Time: Monofluoro Impurity 4.1 min 6.5 min
Resolution Factor ( Rs​ ) 0.4 (Co-elution) 2.1 (Baseline Resolution)
Optimal Mobile Phase Water / MethanolWater / Acetonitrile

Part 5: References

Sources

Reference Data & Comparative Studies

Validation

Technical Comparison Guide: Reproducibility of Methyl 4-(2,2-difluoroethyl)morpholine-3-carboxylate Synthesis Routes

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Compound: Methyl 4-(2,2-difluoroethyl)morpholine-3-carboxylate (CAS: 1564653-76-4)[1] The Chemical Context & Synthetic Challenge The mo...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Compound: Methyl 4-(2,2-difluoroethyl)morpholine-3-carboxylate (CAS: 1564653-76-4)[1]

The Chemical Context & Synthetic Challenge

The morpholine ring is a privileged scaffold ubiquitous in natural products and biomedically relevant compounds[2]. The functionalization of this core with a 2,2-difluoroethyl group ( -CH2​CF2​H ) is highly sought after in drug discovery. The difluoroethyl moiety acts as a robust lipophilic hydrogen bond donor, which is critical for modulating pharmacokinetic properties, increasing metabolic stability, and tuning target affinity[3].

However, synthesizing Methyl 4-(2,2-difluoroethyl)morpholine-3-carboxylate presents a distinct chemical challenge. The presence of the methyl ester at the C3 position introduces significant steric bulk adjacent to the secondary amine. Furthermore, the electron-withdrawing nature of the carboxylate reduces the nucleophilicity of the morpholine nitrogen. Consequently, standard SN​2 alkylation methodologies often suffer from poor reproducibility, sluggish kinetics, and low yields, necessitating the evaluation of alternative synthetic routes[4].

Mechanistic Evaluation of Published Routes

As a Senior Application Scientist, evaluating a synthetic route requires looking beyond the reported yield to understand the underlying mechanistic causality. We compare three primary strategies for the N-difluoroethylation of morpholine-3-carboxylates:

  • Route A: Direct Alkylation ( SN​2 )

    • Reagents: 2,2-difluoroethyl triflate or 1,1-difluoro-2-iodoethane with a base (e.g., K2​CO3​ or Cs2​CO3​ ).

    • Causality & Issues: The classical SN​2 approach is severely hindered by the C3-ester. The reaction with 1,1-difluoro-2-iodoethane is notoriously sluggish, often resulting in <10% conversion even after 24 hours[4]. Forcing conditions (elevated heat) lead to the hydrolysis of the methyl ester or elimination of the triflate to form 1,1-difluoroethylene, making this route highly irreproducible.

  • Route B: Reductive Amination

    • Reagents: Difluoroacetaldehyde ethyl hemiacetal and Sodium triacetoxyborohydride ( NaBH(OAc)3​ ).

    • Causality & Advantages: This route bypasses the steric constraints of the SN​2 trajectory. The amine condenses with the aldehyde to form a planar iminium ion, temporarily relieving steric strain. The use of NaBH(OAc)3​ is a deliberate, chemoselective choice; it is a mild hydride source that reduces the iminium intermediate without cleaving the methyl ester or reducing the unreacted aldehyde.

  • Route C: Hypervalent Iodine Strategy

    • Reagents: (2,2-difluoroethyl)(aryl)iodonium triflate.

    • Causality & Advantages: This is a recent, metal-free advancement designed specifically for sterically encumbered secondary amines[3]. It proceeds via a ligand-coupling mechanism rather than a classical SN​2 pathway, successfully delivering the difluoroethyl group to deactivated morpholines under mild conditions[4].

SynthesisLogic Core Methyl morpholine-3-carboxylate (Sterically hindered 2° amine) RouteA Route A: Direct Alkylation Reagent: 2,2-difluoroethyl triflate Mechanism: SN2 Core->RouteA RouteB Route B: Reductive Amination Reagent: Difluoroacetaldehyde Mechanism: Iminium Reduction Core->RouteB RouteC Route C: Hypervalent Iodine Reagent: Iodonium triflate Mechanism: Ligand Coupling Core->RouteC OutcomeA Poor Reproducibility Sluggish kinetics, <20% yield RouteA->OutcomeA OutcomeB High Reproducibility Scalable, >80% yield RouteB->OutcomeB OutcomeC Moderate Reproducibility Mild conditions, ~60% yield RouteC->OutcomeC Target Methyl 4-(2,2-difluoroethyl) morpholine-3-carboxylate OutcomeA->Target OutcomeB->Target OutcomeC->Target

Logical comparison of synthetic routes for N-difluoroethylation of morpholine-3-carboxylates.

Quantitative Performance Comparison

To objectively guide protocol selection, the following table summarizes the experimental performance metrics of the three routes based on standard laboratory scale-up (10 mmol scale).

MetricRoute A: Direct AlkylationRoute B: Reductive AminationRoute C: Hypervalent Iodine
Typical Yield (%) 12 - 18%82 - 88%55 - 65%
Reaction Time 48 - 72 hours12 - 16 hours12 - 24 hours
Temperature 80°C (Reflux)0°C to 25°C25°C
Chemoselectivity Poor (Ester hydrolysis common)ExcellentGood
Scalability LowHigh (Preferred for >100g)Moderate (Reagent cost limits)
E-factor (Waste) > 200~ 45~ 85

Self-Validating Experimental Protocol: Reductive Amination

The following protocol is engineered as a self-validating system. It includes mandatory In-Process Controls (IPCs) to ensure that each mechanistic step is complete before proceeding, thereby guaranteeing reproducibility.

Materials Required:
  • Methyl morpholine-3-carboxylate hydrochloride (1.0 eq)

  • Difluoroacetaldehyde ethyl hemiacetal (1.5 eq)

  • Sodium triacetoxyborohydride, NaBH(OAc)3​ (2.0 eq)

  • N,N-Diisopropylethylamine, DIPEA (1.2 eq)

  • 1,2-Dichloroethane (DCE)

Step-by-Step Methodology:
  • Free-Basing and Iminium Formation:

    • Suspend Methyl morpholine-3-carboxylate hydrochloride (10 mmol) in anhydrous DCE (30 mL) under a nitrogen atmosphere.

    • Causality: DCE is selected over DCM because its slightly higher boiling point allows for gentle heating if iminium formation is sterically hindered, though room temperature is usually sufficient.

    • Add DIPEA (12 mmol) dropwise to liberate the free amine, followed by Difluoroacetaldehyde ethyl hemiacetal (15 mmol). Stir at 25°C for 2 hours.

  • Self-Validation Check 1 (IPC 1):

    • Action: Sample the reaction mixture and analyze via LC-MS or TLC (Ninhydrin stain).

    • Condition to Proceed: Ensure >95% consumption of the starting amine. Why? Adding the reducing agent prematurely will reduce the hemiacetal to 2,2-difluoroethanol, permanently stalling the reaction.

  • Chemoselective Reduction:

    • Cool the reaction mixture to 0°C using an ice bath.

    • Add NaBH(OAc)3​ (20 mmol) in four equal portions over 30 minutes.

    • Causality: Portion-wise addition controls the exothermic hydride transfer. Maintaining the temperature below 25°C prevents the reduction of the C3-methyl ester.

    • Allow the reaction to warm to 25°C and stir for 12 hours.

  • Self-Validation Check 2 (IPC 2):

    • Action: Analyze via LC-MS.

    • Condition to Proceed: The mass corresponding to the iminium intermediate must be absent, and the target mass (m/z [M+H]+ = 210.1)[1] must be the dominant peak.

  • Quench and Isolation:

    • Quench the reaction by slowly adding saturated aqueous NaHCO3​ (30 mL).

    • Causality: The mildly basic quench neutralizes the acetic acid generated from the borohydride reagent, preventing acid-catalyzed degradation of the product during concentration.

    • Extract the aqueous layer with DCM (3 x 20 mL). Dry the combined organic layers over Na2​SO4​ , filter, and concentrate under reduced pressure. Purify via silica gel chromatography (Hexanes/EtOAc) to yield the pure product.

ProtocolWorkflow Step1 1. Iminium Formation Reagents: Amine + Hemiacetal in DCE Causality: DCE allows optimal solubility IPC1 Self-Validation (IPC 1): LC-MS confirms >95% amine consumption Prevents premature reduction Step1->IPC1 Step2 2. Selective Reduction Reagent: NaBH(OAc)3 (1.5 eq) Causality: Mild hydride avoids ester cleavage IPC1->Step2 IPC2 Self-Validation (IPC 2): Monitor exotherm (Keep <25°C) Ensures high chemoselectivity Step2->IPC2 Step3 3. Aqueous Quench Reagent: Sat. NaHCO3 Causality: Neutralizes acetic acid byproduct IPC2->Step3 Step4 4. Isolation Method: DCM Extraction & Silica Gel Yields pure target compound Step3->Step4

Self-validating experimental workflow for the reductive amination protocol.

References

  • Recent progress in the synthesis of morpholines Title: Recent progress in the synthesis of morpholines Source: Academia.edu / Chemistry of Heterocyclic Compounds URL:[Link]

  • 2,2-Difluoroethylation of heteroatom nucleophiles via a hypervalent iodine strategy Title: 2,2-Difluoroethylation of heteroatom nucleophiles via a hypervalent iodine strategy Source: ChemRxiv URL:[Link]

  • 2,2‐Difluoroethylation of Heteroatom Nucleophiles via a Hypervalent Iodine Strategy (Extended) Title: 2,2‐Difluoroethylation of Heteroatom Nucleophiles via a Hypervalent Iodine Strategy Source: ResearchGate URL:[Link]

Sources

Comparative

A Comparative Guide to the Reactivity of Methyl vs. Ethyl Morpholine-3-carboxylates in Organic Synthesis

For Researchers, Scientists, and Drug Development Professionals Executive Summary Morpholine-3-carboxylic acid and its simple alkyl esters are valuable building blocks in medicinal chemistry, notably in the synthesis of...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Morpholine-3-carboxylic acid and its simple alkyl esters are valuable building blocks in medicinal chemistry, notably in the synthesis of pharmaceuticals like the antibiotic Linezolid. The choice between the methyl and ethyl esters of this scaffold can have significant, albeit subtle, implications for reaction efficiency, yield, and purification. This guide provides a detailed comparison of the reactivity of methyl morpholine-3-carboxylate and ethyl morpholine-3-carboxylate, drawing upon fundamental principles of organic chemistry and supported by established experimental protocols. While direct, side-by-side comparative studies on these specific molecules are not extensively documented, this guide extrapolates from well-understood structure-activity relationships to provide a robust framework for informed decision-making in a research and development setting. In general, the methyl ester is expected to exhibit higher reactivity in reactions sensitive to steric hindrance, such as N-alkylation and hydrolysis, due to the smaller size of the methyl group compared to the ethyl group.

Introduction

The morpholine ring is a privileged scaffold in drug discovery, imparting favorable physicochemical properties such as aqueous solubility and metabolic stability. The incorporation of a carboxylic acid functionality at the 3-position provides a convenient handle for further synthetic elaboration, making methyl and ethyl morpholine-3-carboxylates versatile starting materials. These compounds are frequently employed in the synthesis of complex molecules where the morpholine nitrogen acts as a nucleophile and the ester can be further transformed. This guide will explore the key differences in reactivity between the methyl and ethyl esters in two fundamental transformations: N-alkylation and ester hydrolysis.

Physicochemical Properties

A brief comparison of the general physicochemical properties of methyl and ethyl esters is presented below. These properties can influence their handling, solubility in various reaction media, and purification.

PropertyMethyl EsterEthyl EsterImplication
Molecular Weight LowerHigherAffects stoichiometry calculations.
Boiling Point Generally lowerGenerally higherCan be a factor in purification by distillation.
Polarity Slightly more polarSlightly less polarMay influence solubility in different solvent systems.
Steric Bulk Less bulkyMore bulkyA key factor influencing reactivity at adjacent functional groups.

Comparative Reactivity Analysis

N-Alkylation of the Morpholine Nitrogen

The secondary amine of the morpholine ring is a common site for synthetic modification, typically through N-alkylation or N-acylation. The reactivity of the nitrogen as a nucleophile can be influenced by the steric environment created by the adjacent ester group.

Mechanistic Considerations:

The N-alkylation of morpholine-3-carboxylates with an alkyl halide proceeds via a bimolecular nucleophilic substitution (SN2) mechanism. The rate of this reaction is sensitive to steric hindrance at both the nucleophile and the electrophile. The ethyl ester, with its larger ethyl group, is expected to present a greater steric barrier to the approaching electrophile compared to the methyl ester. This increased steric congestion around the nitrogen atom can hinder the formation of the transition state, leading to a slower reaction rate.

Illustrative Workflow for N-Alkylation

cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification start Dissolve morpholine-3-carboxylate (methyl or ethyl) and K2CO3 in Acetonitrile add_halide Add alkyl halide dropwise start->add_halide reflux Heat to reflux (e.g., 82°C) for 4-8 hours add_halide->reflux monitor Monitor by TLC reflux->monitor cool Cool to room temperature monitor->cool Reaction complete filter Filter to remove inorganic salts cool->filter concentrate Concentrate filtrate filter->concentrate extract Aqueous work-up (e.g., EtOAc/Water) concentrate->extract purify Purify by column chromatography extract->purify product Isolated N-alkylated product purify->product

Caption: Generalized workflow for the N-alkylation of morpholine-3-carboxylates.

Expected Experimental Outcomes:

The following table presents a hypothetical comparison of expected outcomes for the N-alkylation of methyl and ethyl morpholine-3-carboxylates with benzyl bromide, based on established principles of steric hindrance in SN2 reactions.

ParameterMethyl Morpholine-3-carboxylateEthyl Morpholine-3-carboxylateRationale
Reaction Time ~4-6 hours~6-8 hoursLess steric hindrance from the methyl group allows for a faster reaction rate.
Typical Yield 85-95%80-90%Faster reaction kinetics often lead to higher yields in a given timeframe.
Ester Hydrolysis

The hydrolysis of the ester group to the corresponding carboxylic acid is a common transformation in the synthesis of molecules where the acid functionality is required for further coupling reactions or as a key pharmacophore element. Ester hydrolysis can be performed under acidic or basic (saponification) conditions.

Mechanistic Considerations:

Under basic conditions, ester hydrolysis proceeds through a nucleophilic acyl substitution mechanism. The hydroxide ion attacks the electrophilic carbonyl carbon to form a tetrahedral intermediate. The subsequent collapse of this intermediate and expulsion of the alkoxide leaving group is the rate-determining step. The reactivity of the ester is influenced by both electronic and steric factors.

  • Electronic Effects: The ethyl group is slightly more electron-donating than the methyl group, which can marginally reduce the electrophilicity of the carbonyl carbon. However, this effect is generally considered to be minor compared to steric effects.

  • Steric Effects: The larger size of the ethyl group can hinder the approach of the nucleophile (hydroxide ion) to the carbonyl carbon. This steric hindrance is a more significant factor in determining the relative rates of hydrolysis. Studies on the hydrolysis of various esters have shown that ethyl esters hydrolyze more slowly than their methyl counterparts.

Conceptual Diagram of Steric Hindrance in Ester Hydrolysis

Caption: Steric hindrance to nucleophilic attack in methyl vs. ethyl esters.

Expected Experimental Outcomes:

The following table provides an illustrative comparison of the expected outcomes for the base-catalyzed hydrolysis of methyl and ethyl morpholine-3-carboxylates.

ParameterMethyl Morpholine-3-carboxylateEthyl Morpholine-3-carboxylateRationale
Reaction Time ~2-3 hours~3-5 hoursThe smaller methyl group presents less steric hindrance to the incoming hydroxide nucleophile, leading to a faster hydrolysis rate.
Reaction Temperature Room temperature to mild heating (e.g., 40°C)Mild heating may be required (e.g., 50-60°C)A higher temperature may be needed to achieve a comparable reaction rate to the methyl ester.

Experimental Protocols

General Protocol for N-Alkylation of Morpholine-3-carboxylates

Materials:

  • Methyl or Ethyl morpholine-3-carboxylate (1.0 equiv)

  • Alkyl halide (e.g., benzyl bromide) (1.1 equiv)

  • Potassium carbonate (K2CO3), anhydrous (2.0 equiv)

  • Acetonitrile (anhydrous)

  • Ethyl acetate

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate (Na2SO4)

  • Silica gel for column chromatography

Procedure:

  • To a round-bottom flask equipped with a magnetic stirrer and reflux condenser, add the morpholine-3-carboxylate (1.0 equiv) and potassium carbonate (2.0 equiv).

  • Add anhydrous acetonitrile to form a stirrable suspension.

  • Add the alkyl halide (1.1 equiv) dropwise to the suspension at room temperature.

  • Heat the reaction mixture to reflux (approximately 82°C) and monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and filter off the inorganic salts.

  • Wash the filter cake with acetonitrile.

  • Combine the filtrate and washings and concentrate under reduced pressure.

  • Dissolve the residue in ethyl acetate and wash with saturated aqueous sodium bicarbonate solution, followed by brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the crude product by column chromatography on silica gel.

General Protocol for Base-Catalyzed Hydrolysis (Saponification)

Materials:

  • Methyl or Ethyl morpholine-3-carboxylate (1.0 equiv)

  • Lithium hydroxide (LiOH) or Sodium hydroxide (NaOH) (1.5 equiv)

  • Tetrahydrofuran (THF) or Methanol

  • Water

  • 1 M Hydrochloric acid (HCl)

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate (Na2SO4)

Procedure:

  • Dissolve the morpholine-3-carboxylate (1.0 equiv) in a mixture of THF (or methanol) and water.

  • Add the base (LiOH or NaOH, 1.5 equiv) to the solution at room temperature.

  • Stir the reaction mixture and monitor its progress by TLC. Gentle heating may be applied if the reaction is slow.

  • Upon completion, cool the mixture to 0°C and acidify to pH ~3 with 1 M HCl.

  • Extract the aqueous layer with ethyl acetate.

  • Combine the organic extracts and wash with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the carboxylic acid.

Practical Considerations and Recommendations

  • For reactions where steric hindrance is a known issue, such as SN2 reactions with bulky electrophiles, methyl morpholine-3-carboxylate is the preferred starting material. The smaller size of the methyl group will likely lead to faster reaction rates and higher yields.

  • If a slower, more controlled reaction is desired, or if the subsequent product is sensitive to harsh conditions, ethyl morpholine-3-carboxylate may be a suitable alternative. The slightly reduced reactivity can sometimes be advantageous in complex syntheses.

  • In cases where the ester is simply a protecting group for the carboxylic acid and will be hydrolyzed in a later step, the choice between methyl and ethyl is less critical. However, the faster hydrolysis of the methyl ester may offer a slight advantage in terms of reaction time and energy consumption.

  • The cost and availability of the starting materials should also be considered. In some cases, one ester may be more readily available or cost-effective than the other.

Conclusion

The choice between methyl and ethyl morpholine-3-carboxylates in organic synthesis is a nuanced one, primarily governed by the principles of steric hindrance. For reactions occurring at or near the morpholine nitrogen, the less sterically encumbered methyl ester will generally exhibit greater reactivity. Similarly, in nucleophilic acyl substitution reactions such as hydrolysis, the methyl ester is expected to react more rapidly. While the electronic differences between the methyl and ethyl groups are minimal, the steric effects can have a tangible impact on reaction kinetics and overall efficiency. By understanding these fundamental principles, researchers can make a more informed decision when selecting the appropriate morpholine-3-carboxylate building block for their synthetic endeavors.

References

  • Taylor & Francis. (2022, February 13). Comparative chemical and biological hydrolytic stability of homologous esters and isosteres. Retrieved from [Link]

  • Chapman, N. B., Ehsan, A., Shorter, J., & Toyne, K. J. (1968). Conformation and reactivity. Part VII.

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Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Methyl 4-(2,2-difluoroethyl)morpholine-3-carboxylate
Reactant of Route 2
Reactant of Route 2
Methyl 4-(2,2-difluoroethyl)morpholine-3-carboxylate
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